molecular formula C8H5FN2O2 B1311623 8-Fluoroquinazoline-2,4(1H,3H)-dione CAS No. 959236-96-5

8-Fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1311623
CAS No.: 959236-96-5
M. Wt: 180.14 g/mol
InChI Key: FWGXKHUKBVXXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGXKHUKBVXXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435248
Record name 8-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-96-5
Record name 8-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Characteristics of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of 8-Fluoroquinazoline-2,4(1H,3H)-dione. This fluorinated quinazolinedione derivative is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with the quinazoline-2,4(1H,3H)-dione scaffold. This document includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential mechanisms of action as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and bacterial DNA gyrase/topoisomerase IV. The information is presented to support further research and drug development efforts centered on this promising heterocyclic compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited in publicly available literature. However, based on data for structurally related compounds, the following properties can be anticipated. It is recommended that these properties be experimentally verified.

PropertyValueSource/Method
Molecular Formula C₈H₅FN₂O₂-
Molecular Weight 180.14 g/mol -
Appearance Expected to be a white to off-white solid.Analogy
Melting Point >300 °C (for the parent compound)[1]Literature
Aqueous Solubility Insoluble in water (for the parent compound)[1]Literature
Organic Solvent Solubility Soluble in alcohol (for the parent compound)[1]Literature
Purity ≥97%[2]
Calculated logP 1.2571 (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3]ChemScene
Topological Polar Surface Area (TPSA) 65.72 Ų (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3]ChemScene
Hydrogen Bond Donors 2 (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3]ChemScene
Hydrogen Bond Acceptors 2 (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3]ChemScene

Synthesis of this compound

A common and effective method for the synthesis of quinazoline-2,4(1H,3H)-diones is the cyclocondensation of a 2-aminobenzoic acid derivative with a one-carbon source, such as urea or a phosgene equivalent.[4] The following is a proposed experimental protocol for the synthesis of this compound starting from 2-amino-3-fluorobenzoic acid and urea. This protocol is adapted from a similar synthesis of 8-Chloroquinazolin-4-ol.[5]

Proposed Experimental Protocol

Reaction Scheme:

G Experimental Workflow for Synthesis start Start reactants Combine 2-amino-3-fluorobenzoic acid and urea start->reactants heat Heat mixture to 150-160°C for 2-4 hours reactants->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete workup Cool and pour into ice-water monitor->workup Complete isolate Collect precipitate by vacuum filtration workup->isolate purify Wash with cold water and recrystallize from ethanol isolate->purify dry Dry the purified product purify->dry characterize Characterize by NMR, MS, FTIR, and MP dry->characterize end End characterize->end G PARP Inhibition Signaling Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibition by this compound cluster_2 Cellular Outcome DNA_damage DNA Damage (Single-Strand Break) PARP_activation PARP Activation DNA_damage->PARP_activation PARylation PARylation of proteins PARP_activation->PARylation SSB_accumulation Single-Strand Break Accumulation PARP_activation->SSB_accumulation Blocked Repair Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment DNA_repair DNA Repair Repair_recruitment->DNA_repair Inhibitor This compound Inhibition PARP Inhibition Inhibitor->Inhibition Inhibition->PARP_activation DSB_formation Double-Strand Break Formation during Replication SSB_accumulation->DSB_formation Apoptosis Apoptosis (in HR-deficient cells) DSB_formation->Apoptosis G Inhibition of Bacterial DNA Gyrase and Topoisomerase IV cluster_0 Bacterial DNA Replication cluster_1 Inhibition by this compound cluster_2 Bactericidal Effect DNA_Gyrase DNA Gyrase (introduces negative supercoils) Replication DNA Replication DNA_Gyrase->Replication DSB_accumulation Accumulation of Double-Strand Breaks DNA_Gyrase->DSB_accumulation Stabilization of cleavable complex Replication_block Replication Fork Stalling DNA_Gyrase->Replication_block Inhibition of supercoiling Topo_IV Topoisomerase IV (deconcatenates daughter chromosomes) Topo_IV->Replication Topo_IV->DSB_accumulation Stabilization of cleavable complex Inhibitor This compound Gyrase_Inhibition Inhibition of DNA Gyrase Inhibitor->Gyrase_Inhibition Topo_IV_Inhibition Inhibition of Topoisomerase IV Inhibitor->Topo_IV_Inhibition Gyrase_Inhibition->DNA_Gyrase Topo_IV_Inhibition->Topo_IV Cell_death Bacterial Cell Death DSB_accumulation->Cell_death Replication_block->Cell_death

References

Unveiling the Structural Nuances of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of novel compounds is paramount. This technical guide delves into the structural analysis of 8-Fluoroquinazoline-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry. While a dedicated crystal structure for this specific derivative is not publicly available, this guide provides a detailed analysis based on the crystallographic data of the parent molecule, quinazoline-2,4(1H,3H)-dione, and its analogs. This information, combined with synthetic protocols and spectroscopic analysis, offers a robust framework for understanding its structural and functional characteristics.

Crystallographic Analysis: Insights from the Parent Scaffold

The crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, reveals a nearly planar molecule. In the solid state, these molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds involving the amine and carbonyl groups. These dimers are further interconnected by weaker N—H⋯O hydrogen bonds, creating a two-dimensional network. Additionally, weak intermolecular face-to-face π–π stacking interactions are observed between adjacent benzene and pyrimidine rings.

Table 1: Crystallographic Data for Quinazoline-2,4(1H,3H)-dione [1][2]

ParameterValue
FormulaC₈H₆N₂O₂
Molecular Weight162.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.891 (2)
b (Å)5.2810 (11)
c (Å)12.701 (3)
β (°)99.61 (3)
Volume (ų)720.2 (3)
Z4
RadiationMo Kα
Temperature (K)293 (1)

Synthesis and Experimental Protocols

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through various established methods. A common approach involves the cyclization of a substituted anthranilic acid derivative.

General Synthesis of Quinazoline-2,4(1H,3H)-diones

A widely employed synthetic route starts from the corresponding 2-aminobenzamide. The following diagram illustrates a general workflow for the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminobenzamide 2-Aminobenzamide Cyclization Cyclization 2-Aminobenzamide->Cyclization Carbonylating_Agent Carbonylating Agent (e.g., Phosgene, CDI) Carbonylating_Agent->Cyclization Quinazolinedione Quinazoline-2,4(1H,3H)-dione Cyclization->Quinazolinedione

A generalized workflow for the synthesis of quinazoline-2,4(1H,3H)-diones.

Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile [2]

  • To a 100-ml, 3-necked flask equipped with a condenser, add 2-aminobenzonitrile (5.91 g, 50 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.50 ml, 10 mmol) under an argon atmosphere.

  • The reaction mixture is stirred at a specified temperature for a set duration.

  • Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent, to yield the pure quinazoline-2,4(1H,3H)-dione.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation of synthesized compounds.

Table 2: Representative Spectroscopic Data for Quinazoline-2,4(1H,3H)-dione Derivatives [3][4]

TechniqueDerivativeKey Signals
¹H NMR (DMSO-d₆)Quinazoline-2,4(1H,3H)-dioneδ 11.24 (brs, 2H, NH), 7.92 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.22–7.19 (m, 2H)
¹³C NMR (DMSO-d₆)Quinazoline-2,4(1H,3H)-dioneδ 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5
¹H NMR (DMSO-d₆)6-Fluoroquinazoline-2,4(1H,3H)-dioneδ 11.40 (brs, 1H), 11.19 (brs, 1H), 7.60–7.55 (m, 1H), 7.55–7.51 (m, 1H), 7.22–7.17 (m, 1H)
¹³C NMR (DMSO-d₆)6-Fluoroquinazoline-2,4(1H,3H)-dioneδ 162.1, 157.3 (d, JF,C = 238 Hz), 150.0, 137.5, 122.9 (d, JF,C = 25 Hz), 117.6, 115.4, 112.0 (d, JF,C = 24 Hz)

Biological Activity and Potential Signaling Pathways

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated for a range of biological activities, including as antibacterial and antiviral agents.[3][5][6][7] Some derivatives have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV.[3]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a quinazoline-2,4(1H,3H)-dione derivative acting as an antibacterial agent.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death Quinazolinedione This compound Quinazolinedione->DNA_Gyrase Inhibits

Hypothetical mechanism of antibacterial action for a quinazoline-2,4(1H,3H)-dione derivative.

This guide provides a foundational understanding of the structural and functional aspects of this compound, leveraging data from its parent compound and related derivatives. The provided experimental frameworks and analytical data serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinazoline scaffold.

References

Theoretical Exploration of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies of quinazoline-2,4(1H,3H)-dione derivatives, with a specific focus on the 8-fluoro substituted analogue. While direct theoretical and experimental data for 8-Fluoroquinazoline-2,4(1H,3H)-dione is limited in the current literature, this document outlines the established methodologies for its synthesis, characterization, and computational analysis based on studies of closely related compounds. This guide serves as a foundational resource for researchers aiming to investigate the physicochemical properties and potential therapeutic applications of this specific halogenated quinazolinedione.

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. This core scaffold is present in numerous biologically active molecules exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The introduction of a fluorine atom at the C-8 position of the quinazoline ring is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic efficacy and a favorable pharmacokinetic profile.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the structural and electronic properties of such novel compounds. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, providing insights that are complementary to experimental data. This guide details the common theoretical and experimental approaches used to characterize quinazolinedione derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of 2-amino-3-fluorobenzoic acid. This key precursor is synthesized from 2-fluoroaniline. The general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 2-amino-3-fluorobenzoic acid

The synthesis of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin is a common method.[1]

  • Reaction Setup: A solution of 7-fluoroisatin (15.0 g, 0.09 mol) is prepared in 200 mL of 1 M aqueous sodium hydroxide solution in a 500-mL three-necked round-bottomed flask equipped with an addition funnel and a thermometer.

  • Oxidative Cleavage: 22 mL of 30% hydrogen peroxide solution (0.20 mol) is added dropwise over 45 minutes. The reaction is exothermic, and the temperature may rise to 30-40°C. The reaction mixture is stirred for 1.5 hours.

  • Neutralization and Purification: The resulting clear, pale orange solution is neutralized to a pH of approximately 7.5 with 3 M hydrochloric acid. The solution is then treated with activated charcoal, stirred, and filtered.

  • Precipitation: The clear filtrate is further acidified to pH 4-5, leading to cloudiness, and finally to pH 1 to precipitate the 2-amino-3-fluorobenzoic acid.

  • Isolation: The beige precipitate is stirred for one hour, collected by filtration, and dried over P₄O₁₀. The expected yield of pure 3-fluoroanthranilic acid is between 11.64 g and 13.3 g (84-96%).[1]

Experimental Protocol: Cyclization to this compound

The cyclization of 2-amino-3-fluorobenzoic acid to form the quinazolinedione ring can be achieved by reacting with a source of carbonyl, such as urea or phosgene derivatives. A general procedure is as follows:

  • A mixture of 2-amino-3-fluorobenzoic acid and urea (in a 1:2 molar ratio) is heated at 180-190°C for several hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solid product is washed with a suitable solvent (e.g., water, ethanol) to remove excess urea and impurities.

  • The crude product is then purified by recrystallization to afford this compound.

Synthesis_Pathway 2-Fluoroaniline 2-Fluoroaniline 7-Fluoroisatin 7-Fluoroisatin 2-Fluoroaniline->7-Fluoroisatin Several Steps 2-amino-3-fluorobenzoic acid 2-amino-3-fluorobenzoic acid 7-Fluoroisatin->2-amino-3-fluorobenzoic acid H2O2, NaOH This compound This compound 2-amino-3-fluorobenzoic acid->this compound Urea, Heat

Synthetic pathway for this compound.

Theoretical Studies

Computational chemistry provides a powerful toolkit for investigating the molecular properties of this compound. Density Functional Theory (DFT) is a widely used method for these studies.

Computational Methodology
  • Software: Gaussian 09 or similar quantum chemistry software package.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) is a commonly used basis set for such molecules, providing a good balance between accuracy and computational cost.

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the vibrational spectra (IR and Raman).

    • Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.

    • Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions and charge delocalization.

    • Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-poor regions of the molecule.

Theoretical_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Data Molecule_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization Molecule_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis FMO_Analysis FMO Analysis (HOMO/LUMO) Geometry_Optimization->FMO_Analysis NBO_Analysis NBO Analysis Geometry_Optimization->NBO_Analysis MEP_Mapping MEP Mapping Geometry_Optimization->MEP_Mapping Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Vibrational Spectra (IR, Raman) Frequency_Analysis->Vibrational_Spectra Electronic_Properties Electronic Properties (Energy Gap, Reactivity) FMO_Analysis->Electronic_Properties Charge_Distribution Charge Distribution & Intramolecular Interactions NBO_Analysis->Charge_Distribution Reactivity_Sites Identification of Electrophilic/Nucleophilic Sites MEP_Mapping->Reactivity_Sites

Workflow for theoretical studies of this compound.
Predicted Molecular Properties (Based on Analogous Compounds)

The following tables summarize the expected ranges for various molecular properties of this compound, based on computational studies of similar quinazolinedione derivatives.

Table 1: Predicted Geometrical Parameters (Note: These are representative values and would need to be calculated specifically for the 8-fluoro derivative.)

ParameterBondPredicted Length (Å)ParameterAnglePredicted Angle (°)
Bond LengthsC=O1.22 - 1.25Bond AnglesN-C=O118 - 122
C-N1.35 - 1.40C-N-C120 - 125
C-F1.34 - 1.37C-C-F118 - 121

Table 2: Predicted Electronic Properties (Note: These are representative values and would need to be calculated specifically for the 8-fluoro derivative.)

PropertyPredicted Value (eV)
HOMO Energy-6.0 to -6.5
LUMO Energy-1.5 to -2.0
HOMO-LUMO Energy Gap4.0 to 4.5
Ionization Potential6.0 to 6.5
Electron Affinity1.5 to 2.0

Table 3: Predicted Vibrational Frequencies (Note: These are representative values and would need to be calculated specifically for the 8-fluoro derivative.)

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C=O Stretch1650 - 1750
C-N Stretch1200 - 1350
C-F Stretch1000 - 1100

Spectroscopic Characterization

Experimental characterization is crucial to validate the theoretical findings. The following spectroscopic techniques are standard for characterizing novel organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C=O stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • X-ray Crystallography: To determine the precise three-dimensional molecular structure in the solid state.

Potential Applications and Future Directions

The introduction of a fluorine atom at the 8-position of the quinazoline-2,4(1H,3H)-dione scaffold is a promising strategy for the development of new therapeutic agents. The theoretical and experimental data gathered for this compound will be instrumental in:

  • Drug Design and Discovery: The computational models can guide the design of more potent and selective inhibitors for various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Understanding the impact of the 8-fluoro substituent on biological activity will contribute to the broader understanding of SAR for this class of compounds.

  • Materials Science: The unique electronic properties of fluorinated heterocycles may also be of interest in the development of novel organic materials.

Future research should focus on the actual synthesis and comprehensive experimental and theoretical characterization of this compound to validate the predictions outlined in this guide and to fully explore its potential.

References

Computational Modeling of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have spurred extensive research into their structure-activity relationships. Computational modeling, in conjunction with experimental spectroscopic techniques, provides a powerful approach to elucidate the electronic, structural, and reactive properties of these molecules, thereby guiding the design of novel therapeutic agents.

This technical guide provides an in-depth overview of the computational modeling of a representative halogenated quinazolinedione, serving as a blueprint for the investigation of 8-Fluoroquinazoline-2,4(1H,3H)-dione. The guide covers theoretical calculations based on Density Functional Theory (DFT) and correlates these findings with experimental spectroscopic data.

Experimental and Computational Methodologies

Synthesis of Halogenated Quinazolinedione Analogs

The synthesis of the representative compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, involves the addition of allyl bromide to a solution of 6-chloroquinoxaline-2,3(1H,4H)-dione, potassium carbonate, and tetra-n-butylammonium bromide in DMF. The reaction mixture is stirred at room temperature for 6 hours, after which the solvent is removed under reduced pressure. The resulting product is then recrystallized from ethanol to yield colorless crystals.[1]

Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy The vibrational modes of the synthesized compound are characterized using FT-IR and FT-Raman spectroscopy.

  • FT-IR Spectroscopy: The infrared spectrum is typically recorded using a JASCO FTIR-4160 spectrometer in the range of 4000 cm⁻¹ to 400 cm⁻¹.[1]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is measured in the range of 4000-100 cm⁻¹ using a BRUKER RFS 27: stand-alone FT-Raman spectrometer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the molecule.

  • NMR Spectroscopy: Spectra are obtained using a JNM-ECZ4005 FT-NMR spectrometer at 500 MHz in DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ ppm.[2]

UV-Vis Spectroscopy The electronic transitions of the molecule are analyzed using UV-Vis spectroscopy.

  • UV-Vis Spectroscopy: The absorption spectrum is recorded in the range of 200 nm to 400 nm at 298 K using a UV 2300 II spectrophotometer.[1]

Computational Details

Quantum chemical calculations are performed using Density Functional Theory (DFT) with the Gaussian suite of programs.

  • Geometry Optimization and Vibrational Frequencies: The molecular geometry is optimized, and harmonic vibrational frequencies are calculated at the B3LYP/6-311++G(2d,2p) level of theory.[1] A scaling factor is often applied to the computed wavenumbers to better correlate with experimental data.[1]

  • NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(2d,2p) level.[1]

  • Electronic Properties: The electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(2d,2p) level.[1]

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the charge transfer properties and chemical reactivity of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electrophilic and nucleophilic sites of the molecule.

Data Presentation

Table 1: Selected Vibrational Frequencies (cm⁻¹) for a Representative Halogenated Quinazolinedione Analog
Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (Scaled)
N-H Stretching3400-3200Not observed3450
C-H Stretching (Aromatic)3100-30003100-30003080
C=O Stretching1720, 16601715, 16551710, 1650
C=C Stretching (Aromatic)1600-14501600-14501590, 1480
C-N Stretching1350-12501350-12501320
C-Cl Stretching800-600800-600750

Note: Data is representative and based on analogous compounds.

Table 2: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Halogenated Quinazolinedione Analog
AtomExperimental ¹HCalculated ¹HExperimental ¹³CCalculated ¹³C
C2--150.5151.2
C4--162.8163.5
C5-H7.857.92128.0128.8
C6--130.2130.9
C7-H7.457.51125.5126.1
C8-H7.907.98116.0116.7
N1-H11.511.2--
N3-H11.210.9--

Note: Data is representative and based on analogous compounds.

Table 3: Calculated Electronic Properties of a Representative Halogenated Quinazolinedione Analog
ParameterValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)-2.1
HOMO-LUMO Energy Gap (eV)4.4
Dipole Moment (Debye)3.5

Note: Data is representative and based on analogous compounds.

Visualizations

Experimental and Computational Workflow

experimental_computational_workflow cluster_synthesis Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Data Analysis and Correlation synthesis Synthesis of This compound ftir FT-IR Spectroscopy synthesis->ftir ftraman FT-Raman Spectroscopy synthesis->ftraman nmr NMR Spectroscopy synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis dft DFT Calculations (B3LYP/6-311++G(d,p)) synthesis->dft correlation Correlation of Experimental and Theoretical Data ftir->correlation ftraman->correlation nmr->correlation uvvis->correlation geom_opt Geometry Optimization dft->geom_opt reactivity Reactivity Analysis (HOMO-LUMO, MEP) dft->reactivity vib_freq Vibrational Frequencies geom_opt->vib_freq nmr_calc NMR Chemical Shifts geom_opt->nmr_calc td_dft TD-DFT (UV-Vis) geom_opt->td_dft vib_freq->correlation nmr_calc->correlation td_dft->correlation correlation->reactivity dft_reactivity_analysis cluster_dft DFT Calculations cluster_fmo Frontier Molecular Orbitals cluster_mep Molecular Electrostatic Potential cluster_reactivity Chemical Reactivity Insights dft_calc Optimized Molecular Structure homo HOMO (Highest Occupied Molecular Orbital) dft_calc->homo lumo LUMO (Lowest Unoccupied Molecular Orbital) dft_calc->lumo mep_surface MEP Surface dft_calc->mep_surface energy_gap Energy Gap (ΔE) (LUMO - HOMO) homo->energy_gap lumo->energy_gap chem_reactivity Chemical Reactivity and Stability energy_gap->chem_reactivity charge_transfer Intramolecular Charge Transfer energy_gap->charge_transfer nucleophilic Nucleophilic Sites (Negative Potential) mep_surface->nucleophilic electrophilic Electrophilic Sites (Positive Potential) mep_surface->electrophilic nucleophilic->chem_reactivity electrophilic->chem_reactivity

References

Spectroscopic and Structural Elucidation of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of 8-Fluoroquinazoline-2,4(1H,3H)-dione. Due to the limited availability of published spectroscopic data for this specific isomer, this document presents data for structurally related fluoro-substituted quinazoline-2,4(1H,3H)-dione analogs to serve as a valuable reference for researchers in the field. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes a visual representation of a typical synthetic and analytical workflow.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom into the quinazoline ring system can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The 8-fluoro isomer, in particular, is an important target for synthesis and biological evaluation. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.

Spectroscopic Data

Table 1: 1H and 13C NMR Spectroscopic Data for Fluoro-substituted Quinazoline-2,4(1H,3H)-dione Analogs

CompoundSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)
6-Fluoroquinazoline-2,4(1H,3H)-dione DMSO-d611.40 (brs, 1H), 11.19 (brs, 1H), 7.60–7.55 (m, 1H), 7.55–7.51 (m, 1H), 7.22–7.17 (m, 1H)162.1, 157.3 (d, JF,C = 238 Hz), 150.0, 137.5, 122.9 (d, JF,C = 25 Hz), 117.6, 115.4, 112.0 (d, JF,C = 24 Hz)
7-Fluoroquinazoline-2,4(1H,3H)-dione DMSO-d611.34 (brs, 1H), 11.24 (brs, 1H), 7.97–7.89 (m, 1H), 7.04–6.96 (m, 1H), 6.91–6.83 (m, 1H)165.8 (d, JF,C = 249 Hz), 162.0, 150.3, 142.9 (d, JF,C = 13 Hz), 130.2 (d, JF,C = 11 Hz), 111.3, 110.3 (d, JF,C = 23 Hz), 101.5 (d, JF,C = 26 Hz)

Table 2: IR and MS Spectroscopic Data for Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundIR (cm-1)Mass Spectrometry (MS)
Quinazoline-2,4(1H,3H)-dione 3180 (N-H), 1709 (C=O), 1660 (C=O), 1609 (C=C)ESI-HRMS m/z calcd for C8H7N2O2 [M+H]+ 163.0502, found: 163.0499
6-Fluoroquinazoline-2,4(1H,3H)-dione Not specifiedESI-HRMS m/z calcd for C8H6FN2O2 [M+H]+ 181.0408, found: 181.0404
7-Fluoroquinazoline-2,4(1H,3H)-dione Not specifiedESI-HRMS m/z calcd for C8H6FN2O2 [M+H]+ 181.0408, found: 181.0406

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • A larger number of scans is typically required due to the lower natural abundance of 13C.

  • 19F NMR Acquisition:

    • Acquire a one-dimensional fluorine NMR spectrum. Proton decoupling may be applied to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm for 1H and 13C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to specific vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology (High-Resolution Mass Spectrometry - HRMS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]+ or [M-H]-). Use this information to calculate the elemental composition of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a quinazoline-2,4(1H,3H)-dione derivative.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (e.g., 2-Amino-3-fluorobenzoic Acid) reaction Cyclization Reaction (e.g., with Urea or derivative) start->reaction workup Reaction Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation final_report final_report interpretation->final_report Final Report

Caption: Synthetic and Spectroscopic Analysis Workflow.

An In-depth Technical Guide on the Mechanism of Action of Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a foundation for compounds with a wide array of pharmacological activities.[1][2] These derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[3] This document outlines the core mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways.

Anticancer Activity

The anticancer effects of quinazoline-2,4(1H,3H)-dione derivatives are multifaceted, primarily involving the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis.

Modulation of STAT3 and FOXO3a Signaling

One of the prominent mechanisms involves the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Forkhead Box O3 (FOXO3a) signaling pathways, particularly in hepatocellular carcinoma (HCC).[4][5] The parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), has been shown to induce cytotoxic effects in HepG2 cancer cells.[4][5]

The proposed mechanism involves the significant upregulation of FOXO3a gene expression, while STAT3 expression remains at a basal level.[4][5] This differential regulation triggers both apoptotic and necroptotic cell death. The process is characterized by the upregulation of pro-apoptotic and necroptotic markers and the downregulation of anti-apoptotic markers.[4][5]

G Qd Quinazoline-2,4(1H,3H)-dione FOXO3a FOXO3a Gene Expression (Upregulated) Qd->FOXO3a STAT3 STAT3 Expression (Basal Level) Qd->STAT3 Pro_Apoptotic Pro-Apoptotic Markers (Bax, Caspase 3, c-PARP) FOXO3a->Pro_Apoptotic upregulates Anti_Apoptotic Anti-Apoptotic Markers (Bcl2, PARP) FOXO3a->Anti_Apoptotic downregulates Necroptotic Necroptotic Markers (RIPK1, RIPK3, MLKL) FOXO3a->Necroptotic upregulates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Necroptosis Necroptosis Necroptotic->Necroptosis Anti_Apottotic Anti_Apottotic Anti_Apottotic->Apoptosis

STAT3 and FOXO3a Signaling Modulation.
Dual Inhibition of VEGFR-2 and c-Met Tyrosine Kinases

Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases (TKs).[6][7] Both VEGFR-2 and c-Met are crucial receptors that, upon activation by their respective ligands (VEGF and HGF), trigger downstream signaling cascades that promote angiogenesis, tumor growth, and metastasis.[8] By simultaneously inhibiting these two pathways, these derivatives present a robust strategy to combat cancer progression and potential drug resistance.[6][7]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet P1 Phosphorylation VEGFR2->P1 P2 Phosphorylation cMet->P2 Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->Signaling P2->Signaling Outcome Angiogenesis Tumor Growth Metastasis Signaling->Outcome Inhibitor Quinazoline-2,4(1H,3H)-dione Derivatives Inhibitor->P1 inhibit Inhibitor->P2 inhibit

Dual Inhibition of VEGFR-2 and c-Met.
PARP-1/2 Inhibition

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes critical for DNA repair.[9][10] In cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death. Some of these derivatives exhibit high potency, with IC50 values in the nanomolar range, and can potentiate the cytotoxicity of DNA-damaging agents like temozolomide.[9][11]

Antibacterial Activity

Certain quinazoline-2,4(1H,3H)-dione derivatives have been designed as analogues of fluoroquinolones to act as antibacterial agents.[3][12] The proposed mechanism of action is the inhibition of bacterial DNA gyrase and DNA topoisomerase IV.[3][12] These enzymes are essential for bacterial DNA replication, transcription, and repair. Their inhibition leads to a disruption of these vital processes, ultimately resulting in bacterial cell death.

Anti-inflammatory Activity

Guanidine derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been reported as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1).[13][14] NHE-1 is a membrane protein that regulates intracellular pH. Its inhibition has been linked to cytoprotective and anti-inflammatory effects. By targeting NHE-1, these compounds can suppress cytokine-mediated inflammatory responses.[13][14]

Quantitative Bioactivity Data

The following table summarizes the reported in vitro bioactivity for various quinazoline-2,4(1H,3H)-dione derivatives.

Compound/Derivative ClassTarget/AssayCell Line / EnzymeIC50 ValueReference
Quinazoline-2,4(1H,3H)-dione (Qd)CytotoxicityHepG226.07 µM[4][5]
Quinazoline-2,4(1H,3H)-dione (Qd)CytotoxicityWRL-68326.5 µM[4][5]
3-Substituted Derivatives (e.g., 2c, 4b, 4e)Dual c-Met/VEGFR-2 TK Inhibitionc-Met / VEGFR-20.052 - 0.084 µM[6][7]
3-Phenyl derivative (3e)Dual c-Met/VEGFR-2 TK Inhibitionc-Met48 nM[8]
3-Phenyl derivative (3e)Dual c-Met/VEGFR-2 TK InhibitionVEGFR-283 nM[8]
Derivative 11aPARP InhibitionPARP-1467 nM[10]
Derivative 11aPARP InhibitionPARP-211.5 nM[10]
Derivative 24PARP InhibitionPARP-10.51 nM[11]
Derivative 24PARP InhibitionPARP-223.11 nM[11]
Derivative 7CytotoxicityHUH-72.5 µM[15]
Derivative 7CytotoxicityMCF-76.8 µM[15]
Derivative 7CytotoxicityHCT-1164.9 µM[15]

Experimental Protocols

General Synthesis Workflow

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives often follows a multi-step process, which can be generalized as shown below. Specific reagents and conditions vary depending on the desired substitutions. For instance, N1, N3-bis-substituted derivatives can be synthesized by reacting the quinazoline-2,4(1H,3H)-dione core with appropriate reagents in a solvent like DMF with a base such as K2CO3.[13]

G Start Quinazoline-2,4(1H,3H)-dione Core Step1 Alkylation / Acylation (e.g., with halo-esters in DMF, K2CO3) Start->Step1 Intermediate Substituted Intermediate Step1->Intermediate Step2 Nucleophilic Substitution / Cyclization (e.g., with guanidine in EtOH, KOH) Intermediate->Step2 Final Final Derivative Step2->Final

General Synthetic Workflow.
In Vitro Cytotoxicity and Apoptosis Assays

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116) and normal cell lines (e.g., WRL-68) are cultured under standard conditions.

  • Cytotoxicity Assessment: Cells are treated with varying concentrations of the test compounds. Cell viability is typically measured using assays like MTT or by direct cell counting. IC50 values are calculated from dose-response curves.[4][5]

  • Apoptosis and Cell Death Analysis: Morphological changes associated with apoptosis are observed using nuclear stains like DAPI. Live/Dead assays are employed to quantify the percentage of apoptotic and necrotic cells following treatment.[4][5]

Enzyme Inhibition Assays
  • Kinase Inhibition: The inhibitory activity against specific tyrosine kinases like VEGFR-2 and c-Met is determined using in vitro enzyme assays. These assays typically measure the phosphorylation of a substrate in the presence of the enzyme, ATP, and the inhibitor. The reduction in phosphorylation is quantified to determine the IC50 value of the compound.[6][7][8]

  • PARP Inhibition: The activity of PARP-1 and PARP-2 inhibitors is assessed using commercially available assay kits that measure the incorporation of ADP-ribose onto a histone substrate.[9][10]

Gene and Protein Expression Analysis
  • qRT-PCR: To quantify changes in gene expression (e.g., FOXO3a, STAT3), cells are treated with the compound, RNA is extracted, reverse transcribed to cDNA, and analyzed by quantitative real-time PCR.[4][5]

  • Western Blotting: To assess changes at the protein level, cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., Bax, Bcl2, Caspase-3).[4][5]

Antimicrobial Activity Screening
  • Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity. A standardized inoculum of a bacterial strain is swabbed onto an agar plate. Wells are made in the agar and filled with the test compound solution. The plates are incubated, and the diameter of the zone of inhibition around each well is measured.[3][12]

References

Potential Biological Targets of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological targets of 8-Fluoroquinazoline-2,4(1H,3H)-dione. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential activities based on studies of structurally related quinazoline-2,4(1H,3H)-dione derivatives. The quinazoline-2,4(1H,3H)-dione scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Executive Summary

The core scaffold of quinazoline-2,4(1H,3H)-dione has been identified as a versatile platform for developing inhibitors of various enzymes, including those involved in cancer and infectious diseases. Key potential targets for derivatives of this scaffold, and by extension likely for this compound, include Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, and Tankyrases (TNKS1/2). Additionally, this scaffold has shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV, as well as several protein kinases such as c-Met, VEGFR-2, and Aurora A. Some derivatives have also demonstrated anti-HCV activity. The introduction of a fluorine atom at the 8-position is anticipated to modulate the potency, selectivity, and pharmacokinetic properties of the parent compound.

Potential Biological Targets and Quantitative Data

The following table summarizes the biological targets identified for various quinazoline-2,4(1H,3H)-dione derivatives. It is important to note that these are not direct data for this compound but represent the activities of closely related compounds.

Target Enzyme/ProcessDerivative InformationIC50/EC50Reference Compound
PARP-1 A potent and selective PARP-2 inhibitor with a quinazoline-2,4(1H,3H)-dione core.467 nMCompound 11a
PARP-2 A potent and selective PARP-2 inhibitor with a quinazoline-2,4(1H,3H)-dione core.11.5 nMCompound 11a
DNA Topoisomerase IV A potent inhibitor of DNA topoisomerase IV.0.35 µMCompound 5d
DNA Gyrase A potent inhibitor of DNA gyrase.0.55 µMCompound 5d
Aurora A Kinase A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative.168.78 µM (MCF-7 cell line)Compound 6e[1]
c-Met Kinase 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.Varies by derivative-
VEGFR-2 Kinase 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.Varies by derivative-
Anti-HCV Activity 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives.<10 µM - 2.0 µMCompounds 21h, 21k, 21t[2][3]
MTH1 (MutT Homologue 1) 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives.- (In silico study)-

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the PARP family and are key positive regulators of the Wnt/β-catenin signaling pathway. Inhibition of tankyrase leads to the stabilization of Axin, a central component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling. This pathway is frequently dysregulated in cancer.

Wnt_Pathway cluster_cell Axin Axin beta_catenin β-catenin Axin->beta_catenin Degradation APC APC GSK3b GSK3b Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP Dishevelled->Axin | Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Tankyrase Tankyrase Tankyrase->Axin Inhibitor 8-Fluoroquinazoline- 2,4(1H,3H)-dione Inhibitor->Tankyrase Inhibition

Wnt/β-catenin signaling and Tankyrase inhibition.
DNA Damage Repair and PARP Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP in cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_workflow Mechanism of PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP PARP DNA_damage->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse inhibition leads to Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_proficient HR Proficient Cell DSB->HR_proficient repaired by HR HR_deficient HR Deficient Cell (e.g., BRCA-/-) DSB->HR_deficient not repaired HR_proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death Inhibitor 8-Fluoroquinazoline- 2,4(1H,3H)-dione Inhibitor->PARP inhibits

Mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

Detailed methodologies for assessing the activity of this compound against its potential targets are provided below.

PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and is designed to measure the incorporation of biotinylated NAD+ into histone proteins by PARP enzymes.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • This compound (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Stop solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To the histone-coated wells, add assay buffer, the test compound dilutions, and biotinylated NAD+.

  • Enzyme Addition: Initiate the reaction by adding the PARP enzyme to each well. Include a no-enzyme control and a vehicle control (DMSO).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD+.

  • Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Tankyrase Inhibition Assay (Cell-Based Reporter Assay)

This protocol utilizes a luciferase reporter gene under the control of a TCF/LEF response element to measure Wnt/β-catenin signaling activity in cells.

Materials:

  • HEK293T cells stably expressing a TCF/LEF luciferase reporter (or co-transfection of reporter plasmid)

  • DMEM with 10% FBS and antibiotics

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • This compound (dissolved in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour.

  • Wnt Stimulation: Stimulate the cells with Wnt3a conditioned medium for 24 hours. Include an unstimulated control and a vehicle control.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®) if necessary. Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Recombinant E. coli DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

  • This compound (dissolved in DMSO)

  • Loading Dye (with a DNA stain like SYBR Green)

  • Agarose gel (1%) in TBE buffer

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and serial dilutions of the test compound.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a no-enzyme control and a vehicle control.

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Visualize the DNA bands under UV light and quantify the band intensities. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Aurora A Kinase Assay (Luminescence-Based)

This protocol measures the kinase activity of Aurora A by quantifying the amount of ADP produced in the kinase reaction using a luciferase-based system.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add the test compound dilutions to the wells of the 384-well plate.

  • Kinase/Substrate Addition: Add a mixture of Aurora A kinase and its substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound, based on the extensive research on its core scaffold, is a promising molecule with the potential to target a range of enzymes implicated in cancer and infectious diseases. The primary targets of interest appear to be PARP enzymes and tankyrases, with additional potential against bacterial topoisomerases and various protein kinases. The provided experimental protocols offer a robust framework for the in vitro evaluation of this compound's activity against these targets. Further investigation is warranted to elucidate the precise biological activity profile of this compound and to determine the therapeutic potential of this and related compounds.

References

An In-Depth Technical Guide on 8-Fluoroquinazoline-2,4(1H,3H)-dione: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinazoline-2,4(1H,3H)-dione is a fluorinated derivative of the quinazoline-2,4(1H,3H)-dione scaffold, a core structure in numerous biologically active compounds. While the specific discovery and historical development of the 8-fluoro isomer are not extensively documented in dedicated publications, its existence and study are rooted in the broader exploration of quinazolinediones as privileged structures in medicinal chemistry. This guide provides a comprehensive overview of its likely synthesis, contextual history based on related compounds, and the extensive biological activities associated with its core scaffold, which has been a focal point in the development of antibacterial, anticancer, and anti-inflammatory agents.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a significant heterocyclic structure in pharmaceutical sciences, known for its wide array of pharmacological activities.[1] This scaffold is a key component in compounds developed as antibacterial, anticancer, and anti-inflammatory agents.[1] The introduction of a fluorine atom to aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, various fluoro-substituted quinazolinediones have been synthesized and evaluated to explore their therapeutic potential.

Discovery and Historical Context

A specific, detailed historical account of the initial discovery of this compound is not prominently featured in the scientific literature. Its development can be understood within the context of systematic structure-activity relationship (SAR) studies on the quinazoline-2,4(1H,3H)-dione scaffold. Researchers have extensively explored the impact of substituents at various positions of the benzene ring to optimize the biological activity of these compounds.

The synthesis of related isomers, such as 5-fluoro, 6-fluoro, and 7-fluoroquinazoline-2,4(1H,3H)-diones, is well-documented, indicating a clear interest in the role of fluorine substitution on this scaffold. The 8-fluoro isomer, with CAS number 959236-96-5, likely emerged from these broader investigations aimed at creating diverse libraries of compounds for biological screening.

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in a standalone publication but can be reliably inferred from the well-established synthetic routes for the quinazolinedione core and its substituted analogs. The most common and direct method involves the cyclization of the corresponding anthranilic acid derivative with a carbonyl source, such as urea.

Proposed Synthetic Pathway

The logical precursor for the synthesis of this compound is 2-amino-3-fluorobenzoic acid. The reaction proceeds via a cyclocondensation reaction with urea, typically under thermal conditions.

Synthetic Pathway of this compound 2-amino-3-fluorobenzoic_acid 2-Amino-3-fluorobenzoic Acid Intermediate Acylurea Intermediate 2-amino-3-fluorobenzoic_acid->Intermediate + Urea Urea Urea Final_Product This compound Intermediate->Final_Product Cyclization (Heat, -H2O)

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of Quinazoline-2,4(1H,3H)-diones

While a specific protocol for the 8-fluoro isomer is not available, the following is a generalized procedure based on the synthesis of related analogs:

  • Reactant Mixture: A mixture of 2-amino-3-fluorobenzoic acid and urea (typically in a molar ratio of 1:2 to 1:5) is prepared.

  • Heating: The mixture is heated, either neat or in a high-boiling solvent, to a temperature typically ranging from 150°C to 190°C.

  • Reaction Monitoring: The reaction is monitored for the evolution of ammonia, indicating the progress of the cyclization.

  • Work-up: After cooling, the reaction mixture is treated with an aqueous base (e.g., sodium hydroxide solution) to dissolve the product and then acidified (e.g., with hydrochloric acid) to precipitate the final product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization Data

While a full dataset for this compound is not published, characterization would typically involve:

  • ¹H NMR: Expected to show characteristic peaks for the aromatic protons and the two N-H protons.

  • ¹³C NMR: Expected to show signals for the carbonyl carbons and the aromatic carbons, with characteristic splitting patterns due to the fluorine atom.

  • ¹⁹F NMR: A key diagnostic tool to confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized compound.

Biological Activities and Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in the development of various therapeutic agents. While specific biological data for the parent this compound is scarce in the public domain, the activities of the broader class of compounds provide a strong indication of its potential.

Antibacterial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication.[1] These compounds are considered "fluoroquinolone-like" in their mechanism of action. The introduction of a fluorine atom is a key feature of many potent fluoroquinolone antibiotics, suggesting that this compound could be a valuable scaffold for the development of new antibacterial agents.

Anticancer Activity

The quinazolinedione scaffold is present in numerous compounds with demonstrated anticancer activity. These compounds have been shown to act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most significant areas of research is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several potent PARP inhibitors are based on the quinazoline-2,4(1H,3H)-dione scaffold.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits DNA_Repair Base Excision Repair PARP->DNA_Repair activates DSB Double-Strand Break (at replication fork) PARP->DSB repair inhibited Quinazolinedione_Inhibitor Quinazoline-2,4(1H,3H)-dione (e.g., 8-Fluoro derivative) Quinazolinedione_Inhibitor->PARP Inhibition Inhibition Cell_Death Cell Death (in BRCA-deficient cells) DSB->Cell_Death

Caption: Role of quinazolinediones as PARP inhibitors in cancer therapy.

Anti-inflammatory Activity

Certain quinazoline derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α. The structure-activity relationships of these compounds have been explored, with fluorinated analogs often playing a key role in enhancing potency.

Quantitative Data Summary

As specific quantitative biological data for the parent this compound is not available in the reviewed literature, the following table presents data for representative quinazoline-2,4(1H,3H)-dione derivatives to illustrate the therapeutic potential of the core scaffold.

Compound ClassTargetActivityReference Compound Example
AntibacterialBacterial Gyrase/Topoisomerase IVMIC values in the µg/mL rangeVarious 1,3-disubstituted quinazolinediones
Anticancer (PARP Inhibitor)PARP-1/PARP-2IC₅₀ values in the nanomolar rangeSenaparib
Anti-inflammatoryTNF-α productionIC₅₀ values in the micromolar range6-Fluoro-7-(1-piperazino)quinazolines

Conclusion and Future Directions

This compound is a member of a highly significant class of heterocyclic compounds with vast therapeutic potential. While its individual discovery and history are not well-documented, its synthesis and potential biological activities can be confidently inferred from the extensive research on the quinazolinedione scaffold. The 8-fluoro substitution is a strategic modification that could enhance the pharmacological properties of this already versatile core.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. Given the proven track record of the quinazolinedione scaffold, particularly in oncology and infectious diseases, this compound represents a promising starting point for the development of novel therapeutic agents. Further derivatization at the N-1 and N-3 positions is a logical next step to explore and optimize its potential as a drug candidate.

References

Methodological & Application

Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The synthesis involves the cyclocondensation of 2-amino-3-fluorobenzoic acid with urea. This protocol includes detailed experimental procedures, a summary of required reagents and their properties, and expected characterization data. The straightforward nature of this synthesis makes it accessible for researchers with a foundational knowledge of organic synthetic techniques.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a fluorine atom at the 8-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This compound serves as a key intermediate for the synthesis of a variety of derivatives with potential applications as enzyme inhibitors, receptor antagonists, and other therapeutic agents. This protocol outlines a reliable method for the preparation of this important building block.

Reaction Scheme

The synthesis of this compound is achieved through a one-step cyclocondensation reaction between 2-amino-3-fluorobenzoic acid and urea. The reaction proceeds via the formation of an intermediate ureido-benzoic acid, which subsequently undergoes intramolecular cyclization upon heating to yield the desired quinazolinedione.

Synthesis_of_this compound cluster_reactants Starting Materials cluster_product Product r1 2-Amino-3-fluorobenzoic Acid reaction Heat r1->reaction r2 Urea r2->reaction p1 This compound reaction->p1

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier (Example)
2-Amino-3-fluorobenzoic acid385-94-4C₇H₆FNO₂155.13≥98%Sigma-Aldrich
Urea57-13-6CH₄N₂O60.06≥99%Fisher Scientific
Hydrochloric Acid (HCl)7647-01-0HCl36.461 MVWR Chemicals
Ethanol64-17-5C₂H₅OH46.0795%Merck
Deionized Water7732-18-5H₂O18.02-In-house

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-fluorobenzoic acid (1.55 g, 10 mmol) and urea (1.80 g, 30 mmol).

  • Heating: Place the flask in a heating mantle and heat the mixture to 140-150 °C. The mixture will melt and start to evolve ammonia gas. Caution: This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Continue heating with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1) to observe the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solidified mass will be a crude form of the product.

  • Purification:

    • Add 20 mL of 1 M sodium hydroxide solution to the flask and heat gently to dissolve the crude product.

    • Treat the solution with activated charcoal to decolorize it, if necessary.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool and then acidify it with 1 M hydrochloric acid to a pH of approximately 5-6.

    • The product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Data

4.1. Physical Properties

PropertyExpected Value
Appearance White to off-white solid
Yield 70-85%
Melting Point >300 °C

4.2. Spectroscopic Data

The following spectroscopic data are based on structurally similar compounds and theoretical predictions. Actual experimental data should be acquired for full characterization.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5-11.0 (br s, 2H, NH), 7.5-7.1 (m, 3H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.0 (C=O), 151.0 (C=O), 150.0 (d, J_CF), 130.0 (d, J_CF), 125.0, 120.0 (d, J_CF), 115.0.

  • FT-IR (KBr, cm⁻¹): 3200-3000 (N-H stretching), 1710-1680 (C=O stretching), 1620-1600 (C=C stretching), 1250-1200 (C-F stretching).

  • Mass Spectrometry (ESI-MS): m/z 181.04 [M+H]⁺.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • The synthesis should be carried out in a well-ventilated fume hood, especially during the heating step, as ammonia gas is evolved.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Mix 2-Amino-3-fluorobenzoic Acid and Urea heat Heat at 140-150 °C for 4-6 hours start->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool dissolve Dissolve in 1 M NaOH cool->dissolve filter_hot Hot filtration (optional: with charcoal) dissolve->filter_hot acidify Acidify with 1 M HCl to pH 5-6 filter_hot->acidify precipitate Collect precipitate by vacuum filtration acidify->precipitate wash Wash with cold water and ethanol precipitate->wash dry Dry in vacuum oven wash->dry analysis Obtain Yield, MP, NMR, IR, MS dry->analysis

Figure 2. Step-by-step workflow for the synthesis and characterization of this compound.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials, making it suitable for standard organic synthesis laboratories. The resulting product is a versatile intermediate for the development of novel compounds in the fields of medicinal chemistry and materials science. Researchers are encouraged to perform thorough characterization to confirm the identity and purity of the synthesized compound.

Application Note: Purification of 8-Fluoroquinazoline-2,4(1H,3H)-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Fluoroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinazolinedione scaffold in various biologically active molecules.[1][2] The purity of such compounds is critical for accurate biological screening and subsequent development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[3] This application note provides a detailed protocol for the purification of this compound using a two-solvent recrystallization method.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[3] In a two-solvent system, the crude compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" or "anti-solvent," in which the compound is sparingly soluble, is added to induce crystallization.[4][5] Upon slow cooling, the desired compound selectively crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.

For the purification of this compound, a dimethyl sulfoxide (DMSO) and water solvent system is proposed. DMSO acts as the "good" solvent to dissolve the compound, while water serves as the "anti-solvent" to induce precipitation and crystallization.[6]

Experimental Protocol

This protocol outlines the steps for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water

  • Erlenmeyer flasks

  • Heating magnetic stirrer

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask.

    • Add a minimal amount of DMSO (e.g., 5-10 mL) to the flask.

    • Gently heat the mixture on a heating magnetic stirrer to a temperature of approximately 80-90 °C. Stir until the solid is completely dissolved. Avoid boiling the DMSO.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper by pouring hot DMSO through it.

    • Quickly filter the hot solution containing the dissolved compound to remove the insoluble impurities.

  • Induction of Crystallization:

    • To the hot, clear solution of the compound in DMSO, slowly add deionized water dropwise while stirring continuously.

    • Continue adding water until the solution becomes faintly turbid (cloudy), indicating the point of saturation.[4]

    • If excessive precipitation occurs, add a small amount of hot DMSO to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual DMSO and dissolved impurities.

    • Break the vacuum and add a small amount of cold water to the funnel, gently stir the crystals, and then reapply the vacuum.

  • Drying:

    • Continue to draw air through the crystals on the filter paper for a period to partially dry them.

    • Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes the quantitative data expected from the recrystallization of 1.0 g of crude this compound.

ParameterValue
Initial Mass of Crude Compound1.0 g
Volume of DMSO5 - 10 mL
Volume of Water (anti-solvent)~15 - 20 mL (added until turbidity)
Dissolution Temperature80 - 90 °C
Cooling Time (Room Temp.)1 - 2 hours
Cooling Time (Ice Bath)30 minutes
Expected Yield 70 - 90%
Expected Purity (by HPLC) >99%

Visualizations

.dot

Recrystallization_Workflow A 1. Dissolution Crude Compound + DMSO (80-90°C) B 2. Hot Filtration (Optional) A->B Insoluble Impurities C 3. Induction of Crystallization Add Water (Anti-solvent) A->C Soluble Impurities B->C D 4. Crystal Formation Slow Cooling C->D E 5. Isolation Vacuum Filtration D->E F 6. Washing Ice-cold Water E->F G 7. Drying Vacuum Oven F->G H Purified Product G->H

References

Application Notes and Protocols for the HPLC Purification of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the purification of 8-Fluoroquinazoline-2,4(1H,3H)-dione using preparative High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the quinazolinone class. Molecules in this class are of significant interest in pharmaceutical research due to their diverse biological activities, including as potential anticancer and antibacterial agents.[1][2][3] Effective purification is crucial for obtaining high-purity material for subsequent biological assays and structural analysis. Reverse-phase HPLC (RP-HPLC) is a widely adopted and effective method for the purification of quinazolinone derivatives.[4][5][6] This document outlines a general, yet detailed, preparative RP-HPLC method applicable to this compound.

Data Presentation: HPLC Purification Parameters

The following table summarizes the typical parameters for the preparative HPLC purification of quinazolinone derivatives, which can be applied to this compound.

ParameterRecommended ConditionsRationale
Stationary Phase C18-modified silicaProvides good retention and separation for non-polar to moderately polar compounds like quinazolinones.[4][6]
Column Dimensions Preparative scale (e.g., 19 x 150 mm, 5 µm)Accommodates larger sample loads for purification.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterAcidic modifier improves peak shape by minimizing interactions with residual silanol groups on the stationary phase.[4][6]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the compound from the column.[4]
Elution Mode GradientAllows for efficient elution of the target compound while separating it from impurities with different polarities.
Typical Gradient 10% to 90% Mobile Phase B over 20-30 minutesA starting point that can be optimized based on analytical scale results.[4]
Flow Rate Dependent on column dimensions (e.g., 15-25 mL/min for a 19 mm ID column)Scaled up from analytical flow rates to maintain separation efficiency.
Detection Wavelength UV, typically 254 nm or a wavelength of maximum absorbance for the compoundEnables monitoring of the elution of the target compound and impurities.
Injection Volume Variable, dependent on sample concentration and column capacityOptimized to maximize throughput without compromising resolution.
Sample Preparation Dissolved in a minimal amount of mobile phase or a compatible solvent (e.g., DMSO), followed by filtration (0.45 µm filter)Ensures the sample is free of particulates that could clog the column and that the injection solvent does not cause peak distortion.[4]

Experimental Protocols

This section provides a step-by-step protocol for the HPLC purification of this compound.

1. Analytical Method Development (Optional but Recommended)

Before proceeding to preparative scale, it is advisable to develop and optimize the separation on an analytical HPLC system.

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: Start with a broad gradient (e.g., 5-95% Acetonitrile in Water with 0.1% TFA over 20 minutes) to determine the approximate retention time of the target compound.

  • Optimization: Adjust the gradient to achieve good resolution between the product and any impurities.

2. Preparative HPLC Purification Protocol

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal volume of a suitable solvent. A mixture of DMSO and Methanol is often effective.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4]

  • HPLC System Setup:

    • Install a preparative C18 column on the HPLC system.

    • Prepare the mobile phases: Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA). Degas the solvents thoroughly.

    • Equilibrate the column with the initial mobile phase composition (e.g., 10% Mobile Phase B) until a stable baseline is achieved.

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Run the preparative gradient method. For example:

      • 0-5 min: 10% B

      • 5-25 min: Gradient from 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-35 min: Return to 10% B

      • 35-40 min: Re-equilibration at 10% B

    • Monitor the elution profile using the UV detector.

    • Collect fractions corresponding to the peak of interest. Automated fraction collectors can be programmed to collect based on UV signal threshold or retention time windows.

  • Post-Purification Processing:

    • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the target compound.

    • Solvent Removal: Combine the pure fractions and remove the HPLC solvents, typically using a rotary evaporator to remove the organic solvent followed by lyophilization (freeze-drying) to remove the water and residual acid modifier.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Removal pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for Antibacterial Assays Using 8-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antibacterial assays using 8-Fluoroquinazoline-2,4(1H,3H)-dione. This document is intended to guide researchers in the preliminary assessment of the antibacterial efficacy of this compound.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The quinazoline-2,4(1H,3H)-dione scaffold, in particular, has been explored for the development of novel antimicrobial agents.[4][5] The introduction of a fluorine atom at the 8th position of the quinazoline ring may enhance the biological activity of the molecule. It is hypothesized that fluoro-substituted quinazolinones may act as inhibitors of bacterial DNA gyrase and topoisomerase IV, a mechanism shared with fluoroquinolone antibiotics.[4]

This document provides standardized protocols for evaluating the in vitro antibacterial activity of this compound using the Kirby-Bauer disk diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

Table 1: Zone of Inhibition Diameters for this compound

Test MicroorganismConcentration of Compound on Disk (µg)Mean Zone of Inhibition (mm) ± SDStandard AntibioticMean Zone of Inhibition (mm) ± SD
Staphylococcus aureus (e.g., ATCC 29213)User-definedUser-definede.g., Vancomycin (30 µg)User-defined
Escherichia coli (e.g., ATCC 25922)User-definedUser-definede.g., Ciprofloxacin (5 µg)User-defined
Pseudomonas aeruginosa (e.g., ATCC 27853)User-definedUser-definede.g., Ciprofloxacin (5 µg)User-defined
Enterococcus faecalis (e.g., ATCC 29212)User-definedUser-definede.g., Ampicillin (10 µg)User-defined

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)User-definede.g., VancomycinUser-defined
Escherichia coli (e.g., ATCC 25922)User-definede.g., CiprofloxacinUser-defined
Pseudomonas aeruginosa (e.g., ATCC 27853)User-definede.g., CiprofloxacinUser-defined
Enterococcus faecalis (e.g., ATCC 29212)User-definede.g., AmpicillinUser-defined

Experimental Protocols

The following are detailed methodologies for the key experiments to assess the antibacterial activity of this compound.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a preliminary qualitative assay to determine the susceptibility of bacteria to the test compound.

Materials:

  • This compound

  • Sterile solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Standard antibiotic disks (for positive control)

  • Solvent-loaded disks (for negative control)

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Preparation of Test Compound Disks:

    • Dissolve this compound in a suitable sterile solvent to achieve the desired stock concentration.

    • Apply a specific volume of the compound solution onto sterile paper disks to obtain the desired final concentration per disk (e.g., 10, 30, 50 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare negative control disks by applying only the solvent to sterile paper disks.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Application:

    • Using sterile forceps, place the prepared test compound disks, standard antibiotic disks, and negative control disks onto the inoculated MHA plate.

    • Ensure the disks are placed firmly on the agar surface and are sufficiently separated to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours (up to 24 hours for Staphylococcus aureus to detect potential resistance).

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • A zone of inhibition indicates that the compound has antibacterial activity against the tested microorganism. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound

  • Sterile solvent for the compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Standard antibiotics (for positive control)

  • Resazurin solution (optional, as a growth indicator)

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microtiter plate, add 100 µL of CAMHB to each well.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted compound, the positive control (broth with inoculum), and the negative control (broth only). The final volume in each well will be 110 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Growth can be assessed visually as turbidity or by adding a growth indicator like resazurin.

    • A microplate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth more accurately.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_kirby Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) prep_compound Prepare 8-Fluoroquinazoline- 2,4(1H,3H)-dione Stock kb_disks Apply Compound Disks prep_compound->kb_disks mic_dilute Serial Dilution of Compound prep_compound->mic_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) kb_inoculate Inoculate MHA Plate prep_inoculum->kb_inoculate mic_inoculate Inoculate Microplate prep_inoculum->mic_inoculate kb_inoculate->kb_disks kb_incubate Incubate Plate kb_disks->kb_incubate kb_measure Measure Zone of Inhibition kb_incubate->kb_measure mic_dilute->mic_inoculate mic_incubate Incubate Microplate mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read

Caption: Workflow for antibacterial susceptibility testing.

Proposed Mechanism of Action

mechanism_of_action compound This compound cell_wall Bacterial Cell Wall / Membrane compound->cell_wall Penetration dna_gyrase DNA Gyrase (Topoisomerase II) cell_wall->dna_gyrase topoisomerase_iv Topoisomerase IV cell_wall->topoisomerase_iv dna_replication DNA Replication dna_gyrase->dna_replication Inhibition topoisomerase_iv->dna_replication Inhibition cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Proposed inhibitory action on bacterial DNA replication.

References

Application Notes and Protocols: 8-Fluoroquinazoline-2,4(1H,3H)-dione as a Putative Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Topoisomerases are essential nuclear enzymes that modulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. These enzymes are validated targets for cancer chemotherapy and antibacterial agents. The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a promising pharmacophore for the development of topoisomerase inhibitors. This document provides detailed application notes and protocols for the investigation of 8-Fluoroquinazoline-2,4(1H,3H)-dione, a representative of this class, as a putative inhibitor of topoisomerase enzymes.

Principle of Action

Quinazoline-2,4(1H,3H)-dione derivatives are thought to act as topoisomerase inhibitors by binding to the enzyme-DNA complex, stabilizing the transient single- or double-strand breaks, and preventing the re-ligation of the DNA backbone. This leads to an accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis in cancer cells or inhibit bacterial replication. The specific interactions and the effect of substitutions, such as the 8-fluoro group, on the potency and selectivity towards different topoisomerase isoforms are subjects of ongoing research.

Data Presentation

Due to the lack of specific published data for this compound, the following tables present hypothetical quantitative data for illustrative purposes. Researchers should generate their own experimental data to populate these tables for the compounds under investigation.

Table 1: Hypothetical Inhibitory Activity of this compound against Topoisomerases

Target EnzymeAssay TypeIC50 (µM) [Hypothetical]
Human Topoisomerase IDNA Relaxation25.5
Human Topoisomerase IIαDNA Decatenation15.2
E. coli DNA GyraseDNA Supercoiling5.8
E. coli Topo IVDNA Decatenation8.1

Table 2: Hypothetical Cytotoxicity Profile of this compound

Cell LineCancer TypeIC50 (µM) [Hypothetical]
HCT-116Colon Carcinoma12.7
MCF-7Breast Adenocarcinoma18.9
A549Lung Carcinoma22.4

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

Objective: To determine the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I (e.g., from a commercial supplier)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase I Assay Buffer

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • Sterile, nuclease-free water

  • 0.5 M EDTA

  • 10X Gel Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture on ice. For a 20 µL reaction, combine:

    • 2 µL of 10X Topoisomerase I Assay Buffer

    • 1 µL of supercoiled pBR322 DNA (0.5 µg/µL)

    • Variable volume of this compound or DMSO (vehicle control) to achieve the desired final concentration.

    • Sterile, nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of diluted Human Topoisomerase I enzyme to each tube to initiate the reaction. The optimal amount of enzyme should be predetermined to achieve complete relaxation of the supercoiled DNA in the control reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Add 2.5 µL of 10X Gel Loading Dye to each reaction.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

  • Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than the relaxed (nicked and circular) DNA.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

TopoI_Relaxation_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Buffer 10X Buffer Mix Reaction Mix Buffer->Mix pDNA Supercoiled DNA pDNA->Mix Compound Test Compound (8-Fluoroquinazoline) Compound->Mix H2O Water H2O->Mix TopoI Topo I Enzyme Mix->TopoI Incubate Incubate 37°C, 30 min TopoI->Incubate Stop Stop Reaction (EDTA) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize UV Visualization & Quantification Gel->Visualize

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Protocol 2: Topoisomerase IIα DNA Decatenation Assay

Objective: To assess the inhibitory effect of this compound on the decatenation activity of human topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10X Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • Etoposide (positive control)

  • Sterile, nuclease-free water

  • 0.5 M EDTA

  • Proteinase K (10 mg/mL)

  • 10% SDS

  • 10X Gel Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • On ice, prepare a reaction mixture. For a 20 µL reaction, combine:

    • 2 µL of 10X Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (0.2 µg/µL)

    • Variable volume of this compound or DMSO.

    • Sterile, nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of diluted Human Topoisomerase IIα enzyme to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K.

  • Incubate at 50°C for 30 minutes to digest the enzyme.

  • Add 2.5 µL of 10X Gel Loading Dye.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis at a constant voltage.

  • Visualize the DNA under UV light. Catenated kDNA remains in the well or migrates as a high molecular weight smear, while decatenated minicircles migrate as distinct bands.

  • Quantify the amount of decatenated DNA to determine the IC50 value.

TopoII_Decatenation_Assay cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis Buffer 10X Buffer Mix Reaction Mix Buffer->Mix kDNA kDNA kDNA->Mix ATP ATP ATP->Mix Compound Test Compound Compound->Mix TopoII Topo IIα Enzyme Mix->TopoII Incubate37 Incubate 37°C, 30 min TopoII->Incubate37 Stop Stop & Digest (SDS, Proteinase K) Incubate37->Stop Incubate50 Incubate 50°C, 30 min Stop->Incubate50 Gel Agarose Gel Electrophoresis Incubate50->Gel Visualize UV Visualization & Analysis Gel->Visualize

Caption: Workflow for the Topoisomerase IIα DNA Decatenation Assay.

Signaling Pathway

Inhibition of topoisomerases by compounds like this compound leads to the formation of stable cleavage complexes, which are converted into DNA double-strand breaks (DSBs) upon collision with replication forks. These DSBs activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

DDR_Pathway cluster_drug_action Drug Action cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response Compound 8-Fluoroquinazoline- 2,4(1H,3H)-dione Topo Topoisomerase Compound->Topo inhibits CleavageComplex Stabilized Topo-DNA Cleavage Complex Topo->CleavageComplex stabilizes DSB DNA Double-Strand Breaks (DSBs) CleavageComplex->DSB ReplicationFork Replication Fork ReplicationFork->DSB collision ATM_ATR ATM/ATR Kinases DSB->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 phosphorylates p53 p53 Activation ATM_ATR->p53 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M) CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

References

Application Notes and Protocols for the Development of 8-Fluoroquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of 8-fluoroquinazoline-2,4(1H,3H)-dione derivatives. This class of compounds holds significant promise in medicinal chemistry due to the diverse pharmacological activities exhibited by the quinazoline-2,4(1H,3H)-dione scaffold. The introduction of a fluorine atom at the 8-position can modulate the physicochemical and pharmacokinetic properties of the molecule, potentially enhancing its therapeutic potential.

Introduction to 8-Fluoroquinazoline-2,4(1H,3H)-diones

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The fluorine atom at the 8-position is a key modification that can influence factors such as metabolic stability, binding affinity to target proteins, and overall bioactivity. Structure-activity relationship (SAR) studies on quinazolinone derivatives have indicated that substitutions at the 2, 3, 6, and 8 positions can significantly impact their pharmacological effects.[4][5]

Synthetic Protocols

The synthesis of this compound derivatives typically starts with the preparation of the core scaffold, followed by diversification at the N1 and N3 positions.

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of the parent this compound, which can be adapted from known procedures for substituted quinazolinediones.[6][7]

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Urea

  • Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Method A: Urea Cyclization:

    • A mixture of 2-amino-3-fluorobenzoic acid and urea (in a molar ratio of approximately 1:5) is heated at 180-200 °C for 30-60 minutes.

    • The reaction mixture is then cooled and treated with a hot sodium hydroxide solution.

    • The solution is filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product.

    • The crude this compound is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol, acetic acid).

  • Method B: Phosgene-mediated Cyclization:

    • To a solution of 2-amino-3-fluorobenzoic acid in an anhydrous solvent, a phosgene equivalent is added in the presence of a base.

    • The reaction mixture is stirred at room temperature or heated under reflux until the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is treated with aqueous ammonia to form the quinazolinedione.

    • The product is isolated and purified as described in Method A.

Protocol 2: N-Alkylation and N-Acylation of this compound

Derivatization at the N1 and N3 positions is a common strategy to explore the SAR of quinazolinediones.[8][9]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or Acyl halide (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetone)

Procedure:

  • To a solution of this compound in an anhydrous solvent, a base is added, and the mixture is stirred for a short period at room temperature.

  • The alkylating or acylating agent is then added dropwise, and the reaction is stirred at room temperature or heated until completion.

  • The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and purified by recrystallization or column chromatography.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="2-Amino-3-fluorobenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Core [label="this compound", fillcolor="#34A853"]; Derivatives [label="N1/N3-Substituted Derivatives", shape=diamond, fillcolor="#EA4335"];

Start -> Core [label="Cyclization (Urea or Phosgene equivalent)"]; Core -> Derivatives [label="Alkylation / Acylation"]; } caption: "General synthetic workflow for this compound derivatives."

Biological Evaluation Protocols

Based on the known activities of quinazoline-2,4(1H,3H)-dione derivatives, the following assays are recommended for biological evaluation.

Protocol 3: In Vitro PARP-1 Inhibition Assay

Quinazolinedione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][10][11][12][13]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • NAD+ (biotinylated)

  • Histone proteins

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Olaparib)

  • 96-well white plates

Procedure:

  • Coat a 96-well plate with histone proteins.

  • Add the test compounds at various concentrations to the wells.

  • Add the PARP-1 enzyme and activated DNA to initiate the reaction.

  • Add biotinylated NAD+ and incubate to allow for PARylation of the histones.

  • Wash the plate and add streptavidin-HRP conjugate.

  • After incubation and washing, add the chemiluminescent substrate.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values for each compound.

dot digraph "PARP_Inhibition_Assay" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Coat plate with Histones"]; B [label="Add Test Compounds & PARP-1 Enzyme"]; C [label="Add Biotinylated NAD+"]; D [label="Incubate (PARylation)"]; E [label="Wash & Add Streptavidin-HRP"]; F [label="Add Chemiluminescent Substrate"]; G [label="Measure Luminescence"]; H [label="Calculate IC50", shape=ellipse, fillcolor="#FBBC05"];

A -> B -> C -> D -> E -> F -> G -> H; } caption: "Workflow for the in vitro PARP-1 inhibition assay."

Protocol 4: Antibacterial Susceptibility Testing

Quinazolinedione derivatives have shown promising antibacterial activity.[2][3][4][14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar/broth

  • Test compounds

  • Positive control (e.g., Ciprofloxacin)

  • 96-well plates

  • Incubator

Procedure (Broth Microdilution Method):

  • Prepare serial dilutions of the test compounds in a 96-well plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive and negative control wells.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot digraph "Antibacterial_Assay" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Serial Dilution of Compounds"]; B [label="Inoculate with Bacteria"]; C [label="Incubate (37°C, 18-24h)"]; D [label="Determine MIC"];

A -> B -> C -> D; } caption: "Workflow for antibacterial susceptibility testing."

Protocol 5: Anti-HCV Replicon Assay

Certain quinazoline derivatives have demonstrated activity against the Hepatitis C virus (HCV).[16][17][18][19]

Materials:

  • Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase)

  • Cell culture medium and supplements

  • Test compounds

  • Positive control (e.g., Sofosbuvir)

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in a 96-well plate.

  • After cell attachment, treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Lyse the cells and measure the luciferase activity, which correlates with HCV replication.

  • Determine the EC50 (half-maximal effective concentration) for each compound.

  • Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on the same cell line to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

dot digraph "Anti_HCV_Assay" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Seed HCV Replicon Cells"]; B [label="Treat with Test Compounds"]; C [label="Incubate (48-72h)"]; D [label="Measure Luciferase Activity"]; E [label="Determine EC50"]; F [label="Determine CC50 (Cytotoxicity Assay)"]; G [label="Calculate Selectivity Index (SI)"];

A -> B -> C -> D -> E; A -> B -> C -> F -> G; E -> G; } caption: "Workflow for the anti-HCV replicon assay."

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of the synthesized derivatives.

Compound IDR1R2PARP-1 IC50 (µM)Antibacterial MIC (µg/mL) vs. S. aureusAnti-HCV EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
8FQ-01 HH>50>128>50>100-
8FQ-02 CH3H15.26425.1>100>4.0
8FQ-03 HBenzyl5.83210.585.38.1
8FQ-04 CH3Benzyl1.2162.360.126.1
Olaparib --0.005NANA>100-
Ciprofloxacin --NA0.5NANA-
Sofosbuvir --NANA0.05>100>2000

Data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental outcomes.

Signaling Pathway

dot digraph "PARP_Signaling_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#EA4335"]; PARP1 [label="PARP-1 Activation", fillcolor="#FBBC05"]; PARylation [label="PARylation of Proteins"]; DDR [label="DNA Damage Repair", fillcolor="#34A853"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853"]; Inhibitor [label="8-Fluoroquinazoline-\n2,4(1H,3H)-dione\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335"];

DNA_Damage -> PARP1; PARP1 -> PARylation; PARylation -> DDR; DDR -> Cell_Survival; Inhibitor -> PARP1 [label="Inhibition", color="#EA4335", style=bold]; PARP1 -> Apoptosis [style=dashed, color="#EA4335"]; } caption: "Simplified signaling pathway showing the role of PARP-1 in DNA damage repair and the mechanism of action of PARP inhibitors."

References

Application Notes and Protocols: 8-Fluoroquinazoline-2,4(1H,3H)-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 8-fluoroquinazoline-2,4(1H,3H)-dione, a fluorinated heterocyclic scaffold that has garnered interest in drug discovery. The core structure's utility as a pharmacophore in designing targeted inhibitors, particularly for enzymes involved in cancer signaling pathways, is highlighted. This document details its application as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and Tankyrase, crucial enzymes in DNA repair and Wnt/β-catenin signaling, respectively.

Introduction to this compound

The quinazoline-2,4(1H,3H)-dione core is a recognized privileged structure in medicinal chemistry, forming the basis for a variety of therapeutic agents. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to biological targets. This makes this compound an attractive starting point for the development of novel therapeutics.

Applications in Enzyme Inhibition

PARP Inhibition and DNA Damage Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[1] PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action involves trapping PARP enzymes on damaged DNA, leading to replication fork collapse and cell death in cancer cells. Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 and PARP-2 inhibitors.

Quantitative Data for this compound Derivatives as PARP Inhibitors

Compound IDTargetIC50 (nM)Reference
1 PARP-14.8[Fictional Data]
1 PARP-21.2[Fictional Data]
OlaparibPARP-15[Fictional Data]
OlaparibPARP-21[Fictional Data]

Note: Data for Compound 1, a derivative of this compound, is presented as a representative example.

Tankyrase Inhibition and Wnt/β-catenin Signaling

Tankyrase 1 and 2 are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway by targeting AXIN for degradation.[2][3] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. Inhibition of tankyrase stabilizes AXIN, promoting the degradation of β-catenin and thereby downregulating Wnt pathway activity.[2][3]

Quantitative Data for this compound Derivatives as Tankyrase Inhibitors

Compound IDTargetIC50 (nM)Reference
2 Tankyrase 125[Fictional Data]
2 Tankyrase 215[Fictional Data]
XAV939Tankyrase 111[Fictional Data]
XAV939Tankyrase 24[Fictional Data]

Note: Data for Compound 2, a derivative of this compound, is presented as a representative example.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound core structure.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis Protocol A 2-Amino-3-fluorobenzoic acid C Reaction in a high-boiling solvent (e.g., diphenyl ether) A->C B Urea or a urea equivalent (e.g., chlorosulfonyl isocyanate) B->C D Heating at elevated temperature (e.g., 180-250 °C) C->D E Cyclization and formation of the quinazolinedione ring D->E F Purification by recrystallization or column chromatography E->F G This compound F->G

A generalized synthetic workflow for this compound.

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether, sulfolane)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Combine 2-amino-3-fluorobenzoic acid and a molar excess of urea in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to a high temperature (typically 180-250 °C) and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by silica gel column chromatography to yield pure this compound.

PARP Inhibition Assay Protocol (Enzymatic)

This protocol outlines a method for determining the in vitro inhibitory activity of test compounds against PARP-1.

Workflow for PARP Inhibition Assay

G cluster_0 PARP Inhibition Assay A Prepare assay buffer, PARP-1 enzyme, activated DNA, and NAD+ B Add test compound (e.g., this compound derivative) at various concentrations to a 96-well plate A->B C Add PARP-1 enzyme and activated DNA to the wells B->C D Initiate the reaction by adding NAD+ C->D E Incubate at room temperature D->E F Stop the reaction and add a detection reagent (e.g., anti-PAR antibody) E->F G Measure the signal (e.g., fluorescence, absorbance) F->G H Calculate IC50 values G->H

A typical workflow for an in vitro PARP inhibition assay.

Materials:

  • Recombinant human PARP-1

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well assay plates

  • Detection reagent (e.g., anti-PAR antibody-based detection system)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add a solution of PARP-1 enzyme and activated DNA to each well.

  • Initiate the enzymatic reaction by adding a solution of NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measure the signal on a plate reader.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.

Tankyrase Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to measure the inhibition of Wnt/β-catenin signaling by tankyrase inhibitors.

Workflow for Cell-Based Tankyrase Inhibition Assay

G cluster_0 Tankyrase Inhibition Assay A Seed cells with a Wnt-responsive reporter (e.g., TOPFlash) in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of the test compound B->C D Stimulate the Wnt pathway (e.g., with Wnt3a conditioned media or a GSK3β inhibitor) C->D E Incubate for 24-48 hours D->E F Lyse the cells and measure luciferase activity E->F G Normalize to a control reporter and calculate IC50 values F->G

A workflow for a cell-based tankyrase inhibition assay.

Materials:

  • A cell line with a stably or transiently transfected Wnt/β-catenin responsive reporter (e.g., TOPFlash luciferase reporter)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Wnt pathway agonist (e.g., Wnt3a conditioned medium, CHIR99021)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound.

  • After a short pre-incubation, stimulate the Wnt pathway with an agonist.

  • Incubate the cells for 24 to 48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the reporter activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Diagrams

PARP-1 in DNA Single-Strand Break Repair

G cluster_0 PARP-1 Mediated DNA Repair ssb DNA Single-Strand Break parp1 PARP-1 ssb->parp1 binds par PAR Chains parp1->par synthesizes nad NAD+ nad->parp1 substrate recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) par->recruitment repair DNA Repair recruitment->repair inhibitor This compound (PARP Inhibitor) inhibitor->parp1 inhibits G cluster_0 Wnt/β-catenin Pathway wnt Wnt Ligand fzd_lrp Frizzled/LRP5/6 Receptor wnt->fzd_lrp inhibits dsh Dishevelled fzd_lrp->dsh inhibits destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation proteasome Proteasomal Degradation beta_catenin->proteasome tcf_lef TCF/LEF beta_catenin->tcf_lef translocates to nucleus and binds gene_transcription Target Gene Transcription tcf_lef->gene_transcription activates tankyrase Tankyrase tankyrase->destruction_complex destabilizes Axin inhibitor This compound (Tankyrase Inhibitor) inhibitor->tankyrase inhibits

References

Application Notes and Protocols for the Characterization of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 8-Fluoroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry. The protocols outlined below are based on established methods for analogous quinazoline derivatives and serve as a detailed guide for researchers.

Introduction

This compound belongs to the quinazolinedione class of compounds, which are known for a wide range of biological activities, including as antibacterial and anticancer agents.[1][2] Accurate and thorough characterization is crucial for establishing the identity, purity, and structure of this compound, which are fundamental requirements for its advancement in drug discovery and development pipelines. The primary analytical techniques for the characterization of this molecule include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₈H₅FN₂O₂N/A
Molecular Weight180.14 g/mol N/A
AppearanceWhite to off-white solidN/A
Melting Point>250 °C[3]

Spectroscopic and Chromatographic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of closely related analogs.

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1HN3-H
~11.0br s1HN1-H
~7.6dd, J = 8.0, 1.5 Hz1HH-5
~7.4m1HH-7
~7.2t, J = 8.0 Hz1HH-6

Note: Chemical shifts are estimated based on data for 8-methylquinazoline-2,4(1H,3H)-dione and 6-fluoroquinazoline-2,4(1H,3H)-dione.[3] Actual values may vary.

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~162.5C-4
~150.0C-2
~149.0 (d, J ≈ 250 Hz)C-8
~140.0C-8a
~128.0C-7
~124.0 (d, J ≈ 10 Hz)C-5
~118.0 (d, J ≈ 20 Hz)C-6
~115.0C-4a

Note: Chemical shifts are estimated. The fluorine substitution will result in through-bond C-F coupling, observable as doublets with characteristic coupling constants (J).

Mass Spectrometry (Electron Ionization - EI)
m/zInterpretation
180[M]⁺ (Molecular Ion)
152[M - CO]⁺
136[M - NCO]⁺
108[C₇H₄F]⁺

Note: Fragmentation patterns are predicted based on common fragmentation of quinazolinone cores.

High-Performance Liquid Chromatography (HPLC)
ParameterValue
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water
Gradient10-90% Acetonitrile over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~8-12 minutes (estimated)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of substituted quinazolinediones.[4][5]

Materials:

  • 2-Amino-3-fluorobenzonitrile

  • Urea

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-amino-3-fluorobenzonitrile (1 equivalent) and urea (2 equivalents).

  • Add a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Typical parameters: 16-32 scans, spectral width of -2 to 12 ppm, relaxation delay of 1 s.

¹³C NMR Acquisition:

  • Acquire the spectrum on the same instrument.

  • Typical parameters: 1024 or more scans, spectral width of 0 to 200 ppm, relaxation delay of 2 s, with proton decoupling.

Mass Spectrometry (EI)

Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane (approx. 1 mg/mL).

Acquisition:

  • Introduce the sample into an electron ionization mass spectrometer.

  • Typical parameters: ionization energy of 70 eV.

  • Acquire the mass spectrum over a range of m/z 50-500.

High-Performance Liquid Chromatography (HPLC)

Sample and Mobile Phase Preparation:

  • Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute as necessary.

  • Prepare the mobile phases: (A) 0.1% formic acid in water and (B) acetonitrile.

Chromatographic Conditions:

  • Use a C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Set the column temperature to 30 °C.

  • Use a flow rate of 1.0 mL/min.

  • Employ a gradient elution as follows:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Monitor the eluent using a UV detector at 254 nm.

Biological Activity and Signaling Pathways

Quinazoline-2,4(1H,3H)-dione derivatives have been reported to exhibit a range of biological activities, notably as anticancer and antibacterial agents.[1][2][6][7]

Anticancer Activity via PARP Inhibition

Several quinazolinedione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3][8][9][10] In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death (synthetic lethality).

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair Base Excision Repair PARP->Repair DSB DNA Double-Strand Break (at replication fork) PARP->DSB Cell_Viability Cell Survival Repair->Cell_Viability Apoptosis Apoptosis Quinazolinedione This compound Quinazolinedione->PARP DSB->Apoptosis Antibacterial_Mechanism Quinazolinedione This compound DNA_Gyrase Bacterial DNA Gyrase Quinazolinedione->DNA_Gyrase Topo_IV Bacterial Topoisomerase IV Quinazolinedione->Topo_IV DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Chromosome_Segregation->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Experimental_Workflow cluster_characterization Characterization Start Synthesis Purification Purification (Recrystallization/Chromatography) Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Assessment Purification->Purity_Analysis Biological_Assay Biological Activity Screening Structure_Confirmation->Biological_Assay NMR NMR (1H, 13C) Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS Purity_Analysis->Biological_Assay HPLC HPLC Purity_Analysis->HPLC

References

Troubleshooting & Optimization

Technical Support Center: 8-Fluoroquinazoline-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Fluoroquinazoline-2,4(1H,3H)-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is a two-step, one-pot synthesis starting from 2-amino-3-fluorobenzoic acid. This involves the formation of a ureido intermediate by reacting the aminobenzoic acid with an isocyanate source, followed by cyclization to form the quinazolinedione ring.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting material is 2-amino-3-fluorobenzoic acid. Common reagents include potassium isocyanate (or a precursor like urea in the presence of an acid), a solvent (e.g., water, acetic acid, or an organic solvent like DMF), and acids or bases to facilitate the reaction steps.

Q3: What kind of yields can be expected for this synthesis?

A3: While specific yield data for this compound is not extensively published, high yields have been reported for analogous compounds. For instance, the synthesis of the isomeric 7-fluoroquinazoline-2,4(1H,3H)-dione has been achieved with yields as high as 91%.[1] The yield for the 8-fluoro isomer is expected to be in a similar range with an optimized protocol.

Q4: How does the fluorine substituent at the 8-position affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom at the 8-position can influence the nucleophilicity of the amino group and the acidity of the carboxylic acid. This may affect the rate of both the ureido formation and the subsequent cyclization step. Generally, electron-withdrawing groups on the benzene ring of the starting anthranilic acid can sometimes lead to slightly lower yields compared to electron-donating groups.[1]

Q5: What are the critical parameters to control for maximizing the yield?

A5: Key parameters to control include reaction temperature, pH of the medium, reaction time, and the purity of the starting materials. Careful monitoring of these parameters is crucial for driving the reaction to completion and minimizing side product formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete formation of the ureido intermediate. 2. Inefficient cyclization of the ureido intermediate. 3. Degradation of starting material or product. 4. Suboptimal reaction conditions (temperature, time, pH).1. Ensure the isocyanate source is fresh and added in appropriate stoichiometry. Consider a slight excess. Monitor the reaction progress by TLC to confirm the consumption of the starting aminobenzoic acid. 2. Adjust the pH for the cyclization step. Basic conditions (e.g., addition of NaOH) are often used to promote cyclization. Ensure adequate heating and reaction time for this step. 3. Use high-purity starting materials and degassed solvents. Avoid excessively high temperatures or prolonged reaction times. 4. Systematically optimize the reaction temperature and time for both the ureido formation and cyclization steps.
Presence of Unreacted Starting Material (2-amino-3-fluorobenzoic acid) 1. Insufficient amount of isocyanate. 2. Low reaction temperature or short reaction time for the first step. 3. Deactivation of the isocyanate.1. Use a slight excess (1.1-1.5 equivalents) of the isocyanate source. 2. Gradually increase the reaction temperature and/or time for the formation of the ureido intermediate. 3. Ensure the isocyanate is not exposed to moisture before or during the reaction.
Isolation of the Ureido Intermediate Instead of the Final Product 1. Incomplete cyclization. 2. Incorrect pH for cyclization.1. Increase the temperature and/or reaction time for the cyclization step. 2. Ensure the reaction mixture is sufficiently basic to facilitate the ring closure.
Formation of Impurities or Side Products 1. Side reactions of the isocyanate. 2. Decomposition at high temperatures. 3. Presence of impurities in the starting materials.1. Add the isocyanate solution slowly to the reaction mixture to control the reaction rate and minimize side reactions. 2. Avoid excessive heating. Optimize the temperature to be high enough for the reaction to proceed but not so high as to cause decomposition. 3. Use purified starting materials.
Difficulty in Product Purification 1. Co-precipitation of impurities. 2. Poor solubility of the product.1. After acidification to precipitate the product, wash the solid thoroughly with water and a suitable organic solvent (e.g., ethanol, diethyl ether) to remove soluble impurities. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be employed for further purification.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Fluoro-substituted Quinazoline-2,4(1H,3H)-diones

CompoundStarting MaterialKey ReagentsSolventYieldReference
7-Fluoroquinazoline-2,4(1H,3H)-dione 4-Fluoro-2-aminobenzoic acidPotassium isocyanate, Acetic acid, NaOHWater91%[1]
This compound (Predicted) 2-Amino-3-fluorobenzoic acidPotassium isocyanate, Acetic acid, NaOHWater>80% (expected)N/A

Experimental Protocols

Key Experiment: One-Pot Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione (Adaptable for 8-Fluoro Isomer)

This protocol is for the synthesis of the 7-fluoro isomer but can be adapted for the 8-fluoro isomer by using 2-amino-3-fluorobenzoic acid as the starting material.[1]

Materials:

  • 4-Fluoro-2-aminobenzoic acid (or 2-amino-3-fluorobenzoic acid for the 8-fluoro isomer)

  • Potassium isocyanate

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve 4-fluoro-2-aminobenzoic acid (1.0 eq) and acetic acid (1.8 eq) in water.

  • Slowly add a solution of potassium isocyanate (1.5 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction for the complete consumption of the starting material (typically by TLC).

  • Once the formation of the ureido intermediate is complete, add NaOH in portions to the reaction mixture to induce cyclization.

  • Heat the reaction mixture if necessary to drive the cyclization to completion.

  • After cooling to room temperature, acidify the reaction mixture to pH 1 using concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_step1 Step 1: Ureido Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Workup and Purification start 2-Amino-3-fluorobenzoic Acid mix1 Mix and Stir at Room Temperature start->mix1 reagent1 Potassium Isocyanate in Water reagent1->mix1 intermediate 2-Ureido-3-fluorobenzoic Acid mix1->intermediate reagent2 Add NaOH intermediate->reagent2 heat Heat (if necessary) reagent2->heat cyclized Sodium salt of this compound heat->cyclized reagent3 Acidify with HCl cyclized->reagent3 precipitate Precipitation reagent3->precipitate filter_wash Filter and Wash precipitate->filter_wash product This compound filter_wash->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions1 Troubleshooting Step 1 cluster_solutions2 Troubleshooting Step 2 start Low Yield? check_sm Check for Unreacted Starting Material start->check_sm Yes check_intermediate Is Ureido Intermediate Present? start->check_intermediate No, but yield is low solution1a Increase Isocyanate Equivalents check_sm->solution1a Yes solution1b Increase Reaction Time/Temp for Step 1 check_sm->solution1b Yes solution2a Ensure Sufficiently Basic pH check_intermediate->solution2a Yes solution2b Increase Reaction Time/Temp for Cyclization check_intermediate->solution2b Yes end Re-evaluate Yield solution1a->end Implement solution1b->end Implement solution2a->end Implement solution2b->end Implement

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Formation of Side Products and Impurities

Question: During the synthesis of this compound from 2-amino-3-fluorobenzoic acid and urea, I am observing significant impurities in my final product. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge in the synthesis of quinazolinediones. The primary issues often stem from the purity of the starting materials and the reaction conditions. Here are some of the most frequently encountered side products and strategies to mitigate them:

  • Unreacted Starting Materials: The presence of unreacted 2-amino-3-fluorobenzoic acid or urea is a common impurity.

    • Troubleshooting: Ensure the correct stoichiometry of reactants. A slight excess of urea may be used to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure full consumption of the limiting reagent.

  • Intermediate Urea Derivative: The reaction proceeds through an intermediate, 2-(3-carbamoyl-2-fluorophenyl)urea. Incomplete cyclization can lead to this intermediate remaining in the final product.

    • Troubleshooting: Ensure the reaction temperature is sufficiently high and the reaction time is adequate for complete cyclization. The choice of solvent can also influence the cyclization rate.

  • Decarboxylation Product: 2-Amino-3-fluorobenzoic acid can undergo decarboxylation at elevated temperatures to form 2-fluoroaniline. This can then react with urea to form undesired phenylurea byproducts.

    • Troubleshooting: Carefully control the reaction temperature to avoid excessive heat that can promote decarboxylation. A gradual increase in temperature to the target reaction temperature is recommended.

  • Oligomerization Products: Anthranilic acids, under certain conditions, can undergo self-condensation or oligomerization, leading to polymeric impurities that are often difficult to characterize and remove.

    • Troubleshooting: Maintain a homogeneous reaction mixture with efficient stirring to minimize localized high concentrations of reactants. The use of an appropriate solvent that dissolves the starting materials and intermediates is crucial.

  • Side Products from Impure Starting Materials: Impurities in the starting 2-amino-3-fluorobenzoic acid can lead to a variety of side products. For instance, the synthesis of 2-amino-3-fluorobenzoic acid can sometimes yield tar-like byproducts or a yellow oxime impurity.[1] These can interfere with the quinazolinedione synthesis.

    • Troubleshooting: Use highly pure starting materials. If you are synthesizing your own 2-amino-3-fluorobenzoic acid, ensure it is thoroughly purified before use.

Summary of Common Side Products and Mitigation Strategies:

Side Product/ImpurityPotential CauseMitigation Strategy
Unreacted Starting MaterialsIncorrect stoichiometry; insufficient reaction time/temperature.Optimize stoichiometry; monitor reaction completion.
Incomplete Cyclization IntermediateInsufficient heating or reaction time.Ensure adequate reaction temperature and duration.
Decarboxylation ByproductsExcessive reaction temperature.Maintain strict temperature control.
Polymeric ImpuritiesInhomogeneous reaction mixture; high reactant concentrations.Ensure efficient stirring and use of an appropriate solvent.
Impurities from Starting MaterialsUse of impure 2-amino-3-fluorobenzoic acid.Use highly purified starting materials.
Issue 2: Low Yield of this compound

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can be attributed to several factors, ranging from reaction conditions to work-up procedures.

  • Incomplete Reaction: As mentioned previously, incomplete conversion of starting materials or incomplete cyclization of the intermediate will directly lead to lower yields.

    • Troubleshooting: Refer to the troubleshooting points in "Issue 1" regarding reaction monitoring and ensuring complete conversion.

  • Sub-optimal Reaction Temperature: The temperature for the cyclization is critical. If it's too low, the reaction will be slow and incomplete. If it's too high, decomposition and side reactions can occur.

    • Troubleshooting: Conduct small-scale optimization experiments to determine the optimal temperature for your specific setup. A literature search for similar quinazolinedione syntheses can provide a good starting point for the temperature range.

  • Inappropriate Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.

    • Troubleshooting: High-boiling polar aprotic solvents are often used for this type of condensation. Experiment with different solvents to find one that provides good solubility for the reactants and facilitates the desired reaction pathway.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, filtration, or recrystallization steps.

    • Troubleshooting: Carefully optimize your work-up and purification procedures. Ensure the pH is adjusted correctly for precipitation if applicable. When performing recrystallization, use a minimal amount of a suitable solvent to avoid significant loss of product in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and straightforward synthesis involves the condensation of 2-amino-3-fluorobenzoic acid with urea. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent or under neat conditions (solvent-free). The reaction proceeds via an initial formation of a ureido-benzoic acid intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to form the quinazolinedione ring.

Q2: Are there alternative reagents to urea for this synthesis?

A2: Yes, other carbonyl-containing reagents can be used. Phosgene or its safer equivalents like triphosgene can react with 2-amino-3-fluorobenzamide to form the quinazolinedione. However, these reagents are highly toxic and require special handling precautions. Isocyanates can also be used to react with 2-amino-3-fluorobenzoic acid derivatives.

Q3: How does the fluorine substituent at the 8-position affect the synthesis?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the starting material, 2-amino-3-fluorobenzoic acid. It can affect the nucleophilicity of the amino group and the acidity of the carboxylic acid. However, for the cyclization step, it is not expected to introduce unique side reactions under standard conditions. The primary challenges remain those common to quinazolinedione synthesis in general.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the progress of the reaction and the formation of byproducts. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential to confirm the structure. Mass Spectrometry (MS) should be used to confirm the molecular weight, and Infrared (IR) spectroscopy can confirm the presence of the characteristic carbonyl groups of the dione.

Visualizations

Below are diagrams illustrating the key chemical transformations and logical workflows discussed in this guide.

synthesis_pathway 2-amino-3-fluorobenzoic acid 2-amino-3-fluorobenzoic acid Intermediate Intermediate 2-amino-3-fluorobenzoic acid->Intermediate + Urea This compound This compound Intermediate->this compound Cyclization (-NH3) troubleshooting_workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Reaction Setup Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Heating & Stirring->Reaction Monitoring (TLC/HPLC) Work-up & Purification Work-up & Purification Reaction Monitoring (TLC/HPLC)->Work-up & Purification Low Yield / Impurities Low Yield / Impurities Reaction Monitoring (TLC/HPLC)->Low Yield / Impurities Problem Identified Characterization Characterization Work-up & Purification->Characterization Final Product Final Product Characterization->Final Product Check Purity of Starting Materials Check Purity of Starting Materials Low Yield / Impurities->Check Purity of Starting Materials Optimize Reaction Conditions Optimize Reaction Conditions Low Yield / Impurities->Optimize Reaction Conditions Refine Work-up Refine Work-up Low Yield / Impurities->Refine Work-up Purify Starting Materials Purify Starting Materials Check Purity of Starting Materials->Purify Starting Materials Purify Starting Materials->Reaction Setup Solution Adjust Temperature Adjust Temperature Optimize Reaction Conditions->Adjust Temperature Adjust Time Adjust Time Optimize Reaction Conditions->Adjust Time Change Solvent Change Solvent Optimize Reaction Conditions->Change Solvent Adjust Temperature->Heating & Stirring Solution Adjust Time->Heating & Stirring Solution Change Solvent->Reaction Setup Solution Optimize Extraction Optimize Extraction Refine Work-up->Optimize Extraction Optimize Purification Optimize Purification Refine Work-up->Optimize Purification Optimize Extraction->Work-up & Purification Solution Optimize Purification->Work-up & Purification Solution

References

Technical Support Center: Purification of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Fluoroquinazoline-2,4(1H,3H)-dione. The following information is curated to address common issues and provide standardized protocols to achieve high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile of the crude material and the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of quinazolinedione derivatives may include:

  • Unreacted starting materials (e.g., 2-amino-3-fluorobenzoic acid or its derivatives).

  • Reagents used in the synthesis (e.g., urea, isocyanates).

  • Side-products from incomplete cyclization or side reactions.

  • Polymeric byproducts.

Q3: How can I assess the purity of my this compound at different stages of purification?

A3: Purity assessment can be performed using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and can help identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of byproducts.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Problem: Low recovery of purified product after recrystallization.

Possible Cause Troubleshooting Step
Solvent is too good at room temperature. Choose a less polar solvent or a solvent mixture.
Too much solvent was used. Minimize the amount of hot solvent used to dissolve the crude product.
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is precipitating with impurities. Try a different solvent system or pre-treat the crude material (e.g., with activated carbon) to remove colored impurities.

Problem: Oily precipitate instead of crystals.

Possible Cause Troubleshooting Step
Solution is supersaturated. Add a small amount of additional hot solvent and reheat to dissolve the oil.
Melting point of the compound is below the boiling point of the solvent. Choose a lower-boiling solvent.
Presence of impurities that lower the melting point. Attempt purification by column chromatography first.
Column Chromatography

Column chromatography is ideal for separating the desired product from significant amounts of impurities, especially those with different polarities.[1][2]

Problem: Poor separation of the product from impurities.

Possible Cause Troubleshooting Step
Inappropriate mobile phase polarity. Optimize the solvent system using TLC. A good starting point for fluoroquinazoline derivatives is a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol).[3]
Column overloading. Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling.
Sample was not loaded correctly. Dissolve the sample in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column in a narrow band.

Problem: Product is not eluting from the column.

Possible Cause Troubleshooting Step
Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Compound is strongly adsorbed to the stationary phase. Consider using a more polar stationary phase or adding a small amount of a modifying agent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.

Experimental Protocols

Recrystallization Protocol (General Guidance)
  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) at room and elevated temperatures.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

Based on protocols for similar compounds, the following is a recommended starting point.[3]

Table 1: Recommended Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Dichloromethane (CH₂Cl₂)/Methanol (MeOH) gradient
Initial Elution 100% CH₂Cl₂
Gradient Gradually increase MeOH concentration (e.g., 1-5%)
Loading Dry loading or minimal volume of CH₂Cl₂/MeOH

Detailed Steps:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (100% CH₂Cl₂) and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with 100% CH₂Cl₂. Collect fractions and monitor by TLC.

  • Gradient Elution: If the product does not elute, gradually increase the polarity by adding small percentages of methanol to the mobile phase. A common gradient might be from 100:0 to 95:5 CH₂Cl₂/MeOH.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow Guides

PurificationWorkflow cluster_start Starting Point cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude Product Recrystallize Recrystallization Crude->Recrystallize Column Column Chromatography Crude->Column Pure_Recryst Pure Product Recrystallize->Pure_Recryst Impure_Recryst Impurities in Filtrate Recrystallize->Impure_Recryst Pure_Column Pure Fractions Column->Pure_Column Impure_Column Impure Fractions Column->Impure_Column

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Low Recovery or Oily Precipitate Cause1 Poor Solvent Choice Start->Cause1 Cause2 Incorrect Procedure Start->Cause2 Solution1 Screen Different Solvents or Solvent Mixtures Cause1->Solution1 Solution2 Use Minimal Hot Solvent, Cool Slowly Cause2->Solution2

Caption: Troubleshooting logic for recrystallization issues.

TroubleshootingColumnChromatography Start Poor Separation or No Elution Cause1 Incorrect Mobile Phase Start->Cause1 Cause2 Improper Column Packing or Loading Start->Cause2 Solution1 Optimize Solvent System using TLC (e.g., CH2Cl2/MeOH) Cause1->Solution1 Solution2 Repack Column, Use Dry Loading Cause2->Solution2

References

stability issues with 8-Fluoroquinazoline-2,4(1H,3H)-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Fluoroquinazoline-2,4(1H,3H)-dione

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored as a solid in a cool, dry, and dark place. For short-term storage, 4°C is recommended. For long-term storage, -20°C is advisable to minimize potential degradation. Solutions should be prepared fresh for each experiment. If storage of solutions is unavoidable, they should be stored at -80°C and used within a short period.

Q2: What solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common solvents for creating stock solutions of quinazolinone derivatives. For aqueous experiments, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Direct dissolution in aqueous buffers may be challenging due to limited solubility.

Q3: What are the potential stability issues I should be aware of when working with this compound in solution?

A3: The quinazolinone ring is generally stable under mild acidic and neutral conditions. However, prolonged exposure to strong acidic or alkaline conditions, high temperatures, and light can lead to degradation. Hydrolysis of the dione ring is a potential degradation pathway under harsh pH conditions.

Q4: Are there any known incompatible reagents with this compound?

A4: Strong oxidizing agents and strong reducing agents should be avoided as they can potentially react with the quinazolinone scaffold.[1][2][3] Reactions with strong acids or bases at elevated temperatures may lead to ring opening or other forms of degradation.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method to monitor the stability of the compound. A decrease in the peak area of the parent compound and the appearance of new peaks over time can indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in solution.

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution during aqueous dilution. The compound has low aqueous solubility. The concentration of the organic co-solvent (e.g., DMSO) is too low in the final solution.- Increase the percentage of the organic co-solvent if experimentally permissible.- Prepare a more dilute stock solution in the organic solvent before aqueous dilution.- Use sonication to aid dissolution.- Evaluate the use of solubility-enhancing excipients if appropriate for the application.
Inconsistent experimental results over time. The compound is degrading in the experimental solution.- Prepare fresh solutions for each experiment.- If using a stock solution, aliquot and store at -80°C to avoid multiple freeze-thaw cycles.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Perform a time-course stability study in your experimental buffer using HPLC to determine the degradation rate.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound. Contamination of the solvent or glassware.- Confirm the identity of the new peaks using LC-MS to understand the degradation pathway.- Optimize solution pH and temperature to minimize degradation.- Ensure the use of high-purity solvents and clean glassware. Run a blank solvent injection to check for system contamination.
Loss of biological activity in an assay. Degradation of the compound to an inactive form. Interaction with other assay components.- Verify the stability of the compound under the specific assay conditions (pH, temperature, incubation time).- Run a positive control to ensure the assay is performing correctly.- Investigate potential interactions of the compound with other reagents in the assay.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a standard technique for determining the thermodynamic solubility of a compound.[4]

Materials:

  • This compound

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound to a vial containing the solvent of interest.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached. Visually confirm the presence of undissolved solid.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Accurately dilute a known volume of the filtered supernatant with a suitable solvent.

  • Determine the concentration of the compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4]

1. Hydrolytic Degradation:

  • Prepare solutions of this compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (alkaline).

  • Incubate the solutions at an elevated temperature (e.g., 60-80°C).

  • Draw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a controlled amount of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

  • Store the solution at room temperature, protected from light.

  • Draw samples at various time points and analyze by HPLC.

3. Photolytic Degradation:

  • Expose a solution of the compound and the solid compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

  • Keep a control sample in the dark at the same temperature.

  • Analyze both the light-exposed and dark control samples by HPLC at a designated time point.

4. Thermal Degradation:

  • Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100°C).

  • Analyze the sample at various time points by dissolving it and using HPLC.

Data Presentation

Table 1: Hypothetical Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)
Water25< 1
PBS (pH 7.4)255 ± 1
0.1 N HCl252 ± 0.5
0.1 N NaOH2510 ± 2
DMSO25> 50,000

Table 2: Hypothetical Stability of this compound in Solution (24 hours)

ConditionTemperature (°C)% Remaining
0.1 N HCl6085
Water6098
0.1 N NaOH6070
3% H₂O₂2590
Light Exposure2595

Visualizations

G cluster_workflow Solubility Determination Workflow start Start add_excess Add excess compound to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate confirm_solid Confirm presence of undissolved solid agitate->confirm_solid separate Centrifuge / Filter confirm_solid->separate collect_supernatant Collect clear supernatant separate->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute quantify Quantify by HPLC-UV dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for solubility determination using the shake-flask method.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis H⁺ / OH⁻, Δ oxidation Oxidation parent->oxidation [O] photolysis Photolysis parent->photolysis product1 Ring-Opened Product hydrolysis->product1 product2 Oxidized Derivative oxidation->product2 product3 Photodegradant photolysis->product3

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution Solution Prepared Fresh? start->check_solution check_storage Proper Storage (-80°C, protected from light)? check_solution->check_storage Yes prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh No check_stability Stability in Buffer Verified by HPLC? check_storage->check_stability Yes optimize_storage Optimize Storage Conditions check_storage->optimize_storage No run_stability_study Perform Time-Course Stability Study check_stability->run_stability_study No resolve Issue Resolved check_stability->resolve Yes prepare_fresh->resolve optimize_storage->resolve run_stability_study->resolve

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Synthesis of 8-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 8-fluoroquinazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 8-fluoroquinazoline?

A1: Common starting materials include 2-amino-3-fluorobenzoic acid, 2-amino-3-fluorobenzaldehyde, and 2-amino-3-fluorobenzonitrile. The choice of starting material will influence the synthetic route and the functional group at the 4-position of the quinazoline ring.

Q2: Which synthetic methods are typically employed for 8-fluoroquinazoline synthesis?

A2: The Niementowski quinazoline synthesis and its variations are widely used. This method involves the cyclocondensation of an anthranilic acid (or its derivative) with a one-carbon source like formamide.[1][2][3] Microwave-assisted synthesis has also become popular for reducing reaction times and improving yields.[2]

Q3: What is the role of the fluorine atom at the 8-position?

A3: The fluorine atom at the 8-position can significantly influence the physicochemical and pharmacological properties of the quinazoline derivative. It can affect factors like metabolic stability, binding affinity to biological targets, and bioavailability.[4]

Q4: How can I purify the final 8-fluoroquinazoline product?

A4: Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture.[5][6] Column chromatography on silica gel can also be employed for more challenging purifications. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction is resulting in a very low yield or no desired 8-fluoroquinazoline product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Quality of Starting Materials Verify the purity of 2-amino-3-fluorobenzoic acid (or other precursors) and formamide. Impurities can inhibit the reaction or lead to side products. Consider recrystallizing the starting material if purity is questionable.
Sub-optimal Reaction Temperature The reaction temperature is critical. For the Niementowski synthesis, temperatures are typically high (150-180 °C). Perform small-scale reactions at different temperatures to find the optimal condition for your specific setup.
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to degradation of the product.
Inappropriate Solvent/Reagent Ratio An excess of formamide is often used to drive the reaction to completion. Ensure the ratio of formamide to the anthranilic acid is appropriate. While often run neat in formamide, in some cases, a high-boiling solvent might be used.
Presence of Moisture Ensure all glassware is thoroughly dried, and use anhydrous reagents if possible, as water can interfere with the cyclization process.
Formation of Side Products

Issue: TLC or LC-MS analysis shows the presence of significant side products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Decarboxylation of Starting Material At high temperatures, 2-amino-3-fluorobenzoic acid can decarboxylate. Ensure the temperature is not excessively high and that the reaction is monitored closely.
Formation of Polymeric Materials Overheating or prolonged reaction times can lead to the formation of insoluble polymeric byproducts. Optimize the reaction time and temperature to minimize their formation.
Incomplete Cyclization If the intermediate N-formyl-2-amino-3-fluorobenzoic acid is observed, it indicates that the cyclization step is not complete. This could be due to insufficient temperature or reaction time.

Experimental Protocols

Synthesis of 8-Fluoroquinazolin-4(3H)-one via Niementowski Reaction

This protocol is adapted from the synthesis of the analogous 8-chloroquinazolin-4-ol.

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-fluorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).

  • Heating: Heat the reaction mixture to 160-180 °C and maintain this temperature with vigorous stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker of ice-cold water with stirring. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold water to remove any remaining formamide.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 8-fluoroquinazolin-4(3H)-one.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

Table for Optimizing Reaction Conditions

The following table provides a template for optimizing the synthesis of 8-fluoroquinazolin-4(3H)-one. Researchers should perform systematic experiments to determine the ideal conditions for their specific setup.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1NoneFormamide (neat)1604e.g., 65
2NoneFormamide (neat)1802e.g., 75
3NoneFormamide (neat)1804e.g., 72
4p-TSA (10)Formamide (neat)1604e.g., 78
5Lewis Acid (e.g., ZnCl₂) (10)Formamide (neat)1604e.g., 70
6NoneDiphenyl ether1802e.g., 60

Visualizations

Experimental Workflow for 8-Fluoroquinazolin-4(3H)-one Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Combine 2-amino-3-fluorobenzoic acid and formamide in a round-bottom flask B Heat to 160-180 °C with stirring for 2-4 hours A->B C Monitor reaction progress by TLC B->C D Cool to room temperature C->D E Pour into ice-water to precipitate product D->E F Collect solid by vacuum filtration E->F G Wash with cold water F->G H Recrystallize from ethanol G->H I Dry under vacuum H->I J J I->J Pure 8-Fluoroquinazolin-4(3H)-one G Start Low or No Product Yield CheckPurity Are starting materials pure? Start->CheckPurity PurityYes Yes CheckPurity->PurityYes PurityNo No CheckPurity->PurityNo OptimizeTemp Is the reaction temperature optimal? TempYes Yes OptimizeTemp->TempYes TempNo No OptimizeTemp->TempNo OptimizeTime Is the reaction time sufficient? TimeYes Yes OptimizeTime->TimeYes TimeNo No OptimizeTime->TimeNo CheckMoisture Was the reaction run under anhydrous conditions? MoistureYes Yes CheckMoisture->MoistureYes MoistureNo No CheckMoisture->MoistureNo PurityYes->OptimizeTemp PurifySM Purify starting materials (e.g., recrystallization) PurityNo->PurifySM TempYes->OptimizeTime ScreenTemp Screen a range of temperatures (e.g., 150-190 °C) TempNo->ScreenTemp TimeYes->CheckMoisture MonitorTLC Monitor reaction by TLC to determine optimal time TimeNo->MonitorTLC ConsiderOther Consider other factors: - Reagent stoichiometry - Catalyst (if any) MoistureYes->ConsiderOther DryGlassware Ensure all glassware is dry and use anhydrous reagents MoistureNo->DryGlassware

References

avoiding degradation of 8-Fluoroquinazoline-2,4(1H,3H)-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 8-Fluoroquinazoline-2,4(1H,3H)-dione to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry place. Ideal storage involves maintaining the compound at a low temperature, protected from light and moisture.

Q2: How should I store solutions of this compound?

A2: Solutions of quinazolinedione derivatives should be stored in a dark environment at 4°C.[1] For short-term storage, refrigeration is generally sufficient. For long-term storage, consider freezing the solution. It is crucial to use airtight containers to prevent solvent evaporation and exposure to air.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, extreme pH conditions (hydrolysis), and oxidizing agents. Fluorinated pharmaceutical intermediates are often sensitive to light, heat, moisture, and air.[1]

Q4: Is the fluorine atom on the quinazoline ring susceptible to cleavage?

A4: The carbon-fluorine (C-F) bond is generally very stable and resistant to cleavage.[2][3][4] While enzymatic and some chemical methods can achieve defluorination, it is not a common degradation pathway under typical storage conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) of the solid compound. Moisture absorption or degradation due to improper storage.Discard the compound if significant changes are observed. Ensure future batches are stored in a desiccator or a tightly sealed container with a desiccant.
Precipitation or cloudiness in a stored solution. Decreased solubility at lower temperatures or potential degradation leading to less soluble products.Allow the solution to warm to room temperature and assess if the precipitate redissolves. If not, this may indicate degradation. Consider filtering the solution for immediate use, but prepare a fresh stock for future experiments.
Inconsistent or unexpected experimental results. Degradation of the compound leading to lower active concentration or interference from degradation products.Prepare a fresh solution from a new stock of the solid compound. Analyze the old solution using a stability-indicating method like HPLC to check for degradation peaks.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Compound degradation.Perform forced degradation studies (acidic/basic hydrolysis, oxidation, photolysis, thermal stress) to identify potential degradation products and confirm the stability-indicating nature of your analytical method.

Potential Degradation Pathways

The quinazolinone ring system is generally stable; however, under harsh conditions, it can undergo degradation.[5] The primary theoretical degradation pathways for this compound are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Under strong acidic or basic conditions, particularly with heating, the amide bonds in the quinazolinedione ring can be hydrolyzed. This can lead to the opening of the heterocyclic ring to form derivatives of 2-amino-3-fluorobenzoic acid.

G cluster_hydrolysis Hydrolytic Degradation Pathway A This compound B Ring Opening A->B Acid/Base C 2-Amino-3-fluorobenzoylurea B->C D Further Hydrolysis C->D Acid/Base E 2-Amino-3-fluorobenzoic acid D->E

Potential Hydrolytic Degradation of this compound.
Oxidative Degradation

Oxidizing agents can potentially lead to the formation of N-oxide derivatives or other oxidized species. The pyrimidine nucleus of quinazolines is susceptible to oxidation, which can lead to ring opening or the formation of quinazolinone derivatives.[6]

G cluster_oxidation Oxidative Degradation Pathway A This compound B Oxidation A->B Oxidizing Agent D Further Oxidation A->D Strong Oxidizing Agent C N-Oxide Derivatives B->C E Ring-Opened Products D->E

Potential Oxidative Degradation of this compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Solid Compound:

    • Store this compound in an amber glass vial to protect it from light.[1]

    • Place the vial in a desiccator containing a suitable desiccant to minimize moisture exposure.

    • Store the desiccator in a refrigerator at 2-8°C for long-term storage.

  • Solutions:

    • Prepare solutions using a high-purity solvent (e.g., DMSO, ethanol).

    • Store stock solutions in amber glass vials or tubes with secure caps to prevent solvent evaporation and light exposure.

    • For short-term storage (up to one month), refrigerate at 4°C.[1]

    • For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[1]

    • Before use, allow the solution to warm to room temperature and ensure complete dissolution.

Protocol 2: Stability Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for detecting and quantifying degradation products.

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat gently. Neutralize before injection. Dihydroquinazolin-4-ones have been shown to have poor stability in acidic conditions.[7]

    • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration.

    • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a UV lamp for a specified period.

  • HPLC Method Parameters (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL.

  • Method Validation:

    • Analyze the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_workflow Stability Indicating Method Workflow A Prepare Stock Solution of This compound B Perform Forced Degradation Studies A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H2O2) B->E F Thermal Stress B->F G Photolytic Stress B->G I Analyze Stressed Samples C->I D->I E->I F->I G->I H Develop HPLC Method H->I J Assess Peak Purity and Resolution I->J K Validate Method (ICH Guidelines) J->K

Workflow for Developing a Stability-Indicating HPLC Method.

References

Technical Support Center: Production of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 8-Fluoroquinazoline-2,4(1H,3H)-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound, categorized by the synthetic route.

Route 1: From 2-Amino-3-fluorobenzonitrile and Carbon Dioxide

This route is an attractive, atom-economical method for the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst: The catalyst, often an ionic liquid, may be inactive or used in insufficient quantity.- Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if required).- Optimize catalyst loading. Start with the recommended catalytic amount and perform small-scale experiments to determine the optimal concentration.- Consider a different catalyst if the issue persists.
Insufficient CO2 Pressure: Inadequate carbon dioxide pressure can limit the reaction rate.- Ensure the reaction vessel is properly sealed and can maintain the required CO2 pressure.- Increase the CO2 pressure incrementally to find the optimal reaction conditions.
Low Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.- Optimize the reaction temperature. A higher temperature may be necessary to drive the reaction to completion, but be mindful of potential side reactions.
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the gas (CO2), liquid (solvent and catalyst), and solid (starting material) phases.- Improve agitation to ensure a homogeneous reaction mixture.- On a larger scale, consider the reactor design to ensure efficient gas dispersion.

Issue 2: Impurity Formation

Potential Impurity Mitigation Strategy
Unreacted 2-Amino-3-fluorobenzonitrile: Incomplete reaction can leave starting material in the product.- Increase reaction time or temperature.- Ensure adequate CO2 pressure and catalyst activity.
Polymeric Byproducts: High temperatures or prolonged reaction times can sometimes lead to polymerization.- Optimize reaction conditions to use the lowest effective temperature and shortest possible reaction time.- Monitor the reaction progress closely to avoid over-running the reaction.
Side products from catalyst decomposition: The catalyst may degrade under reaction conditions.- Choose a catalyst with high thermal stability.- Follow the recommended reaction conditions for the specific catalyst being used.
Route 2: From 2-Amino-3-fluorobenzoic Acid and Urea

This is a more traditional route to quinazolinediones.

Issue 1: Formation of Tar-Like Byproducts

Potential Cause Troubleshooting Steps
Localized Overheating: Incomplete dissolution of reactants before heating can lead to "hot spots" and decomposition.- Ensure all reactants, particularly the 2-amino-3-fluorobenzoic acid, are fully dissolved or well-suspended in the solvent before applying heat.- Use a high-boiling point solvent to maintain a consistent temperature.- Employ vigorous and efficient stirring throughout the reaction.
Prolonged High Temperatures: Extended heating can promote the formation of tarry substances.- Limit the time at high temperatures to the minimum required for the reaction to go to completion. Monitor the reaction progress by TLC or HPLC.

Issue 2: Low Yield and Incomplete Reaction

Potential Cause Troubleshooting Steps
Sublimation of Urea: Urea can sublime at higher temperatures, leading to a change in stoichiometry.- Use a sealed reaction vessel or a condenser to minimize the loss of urea.- Consider using a slight excess of urea.
Poor Solubility of Starting Materials: 2-Amino-3-fluorobenzoic acid may have limited solubility in some organic solvents.- Select a suitable high-boiling point solvent in which both reactants are soluble at the reaction temperature (e.g., DMF, DMSO, or sulfolane).
Inefficient Cyclization: The final ring-closing step may be slow or incomplete.- Ensure the reaction temperature is high enough to facilitate the cyclization.- In some cases, the addition of a catalytic amount of acid or base might promote the reaction, but this should be optimized carefully to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of this compound?

A1: The primary challenges in scaling up production include:

  • Heat and Mass Transfer: Ensuring uniform temperature and mixing in large reactors is critical to avoid localized overheating and side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

  • Reagent Addition Rate: For exothermic reactions, the rate of reagent addition must be carefully controlled to prevent temperature spikes that can lead to impurity formation.

  • Solid Handling: If intermediates or the final product precipitate, it can complicate stirring and handling on a large scale.

  • Catalyst Efficiency: Catalyst performance can be affected by mixing and mass transfer limitations in larger vessels. It may be necessary to adjust catalyst loading or the agitation method.

  • Purification: Crystallization, a common purification method, can be challenging to control on a large scale in terms of crystal size and purity.

Q2: Which synthetic route is preferable for large-scale production?

A2: The choice of route depends on several factors:

  • The 2-amino-3-fluorobenzonitrile and CO2 route is more atom-economical and potentially greener, especially if the CO2 is from a sustainable source. However, it may require specialized high-pressure equipment and the cost and recyclability of the catalyst are important considerations.

  • The 2-amino-3-fluorobenzoic acid and urea route uses more common reagents and may not require high-pressure reactors. However, it can be prone to the formation of tar-like byproducts and may require higher temperatures.

A thorough process safety and cost analysis should be conducted for both routes before selecting one for large-scale production.

Q3: How can the purity of this compound be improved?

A3: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for similar compounds include ethanol, ethanol/water mixtures, or mixtures of a good solvent (like acetone or THF) with a poor solvent (like hexanes).[1] For acidic or basic compounds, crystallization of a salt form can also be an effective purification strategy.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for monitoring the progress of the reaction by tracking the disappearance of starting materials and the appearance of the product. It is also the primary method for determining the purity of the final product and quantifying any impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress on a small scale.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: From 2-Amino-3-fluorobenzonitrileRoute 2: From 2-Amino-3-fluorobenzoic Acid
Starting Materials 2-Amino-3-fluorobenzonitrile, Carbon Dioxide2-Amino-3-fluorobenzoic Acid, Urea
Key Reagents Ionic Liquid Catalyst (e.g., [Ch][2-OP])High-boiling solvent (e.g., DMF, DMSO)
Reported Yield Up to 90%Data not specifically available for 8-fluoro derivative, but generally moderate to good for similar compounds.
Reaction Conditions Elevated temperature (e.g., 80°C), CO2 pressureHigh temperature (often >150°C), atmospheric pressure
Potential Byproducts Unreacted starting material, polymeric materialsTar-like substances, unreacted starting materials
Advantages High atom economy, potentially greenerUses readily available reagents, no high-pressure equipment needed
Challenges Requires CO2 pressure, catalyst cost and recyclingHigh reaction temperatures, potential for tar formation

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-3-fluorobenzonitrile and CO2

This protocol is a general representation based on similar reported procedures and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, add 2-amino-3-fluorobenzonitrile and the ionic liquid catalyst (e.g., [Ch][2-OP]).

  • Reaction Execution: Seal the vessel and pressurize with carbon dioxide to the desired pressure. Heat the reaction mixture to the optimized temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by HPLC or TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and slowly vent the CO2. The solid product can be isolated by filtration.

  • Purification: Wash the crude product with a suitable solvent to remove the catalyst and any unreacted starting material. Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound from 2-Amino-3-fluorobenzoic Acid and Urea

This protocol is a general representation and requires optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorobenzoic acid, urea, and a high-boiling point solvent (e.g., DMF).

  • Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 150-180°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for HPLC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add water to induce precipitation.

  • Purification: Collect the crude product by filtration and wash it with water and then a cold organic solvent. Recrystallize the crude product from a suitable solvent to obtain the pure this compound.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: From 2-Amino-3-fluorobenzonitrile cluster_route2 Route 2: From 2-Amino-3-fluorobenzoic Acid A1 2-Amino-3-fluorobenzonitrile D1 Reaction (Pressurized Vessel) A1->D1 B1 CO2 B1->D1 C1 Ionic Liquid Catalyst C1->D1 E1 Crude Product D1->E1 F1 Purification (Recrystallization) E1->F1 G1 This compound F1->G1 A2 2-Amino-3-fluorobenzoic Acid C2 High-Temp Reaction A2->C2 B2 Urea B2->C2 D2 Crude Product C2->D2 E2 Purification (Recrystallization) D2->E2 F2 This compound E2->F2

Caption: Synthetic routes to this compound.

troubleshooting_logic Start Low Product Yield Q1 Check Reaction Conditions? Start->Q1 A1 Optimize Temperature, Pressure, and Time Q1->A1 Yes Q2 Check Reagent Quality/Stoichiometry? Q1->Q2 No A1->Q2 A2 Verify Purity and Ratio of Reactants Q2->A2 Yes Q3 Investigate Catalyst Activity? Q2->Q3 No A2->Q3 A3 Test Catalyst Performance on a Small Scale Q3->A3 Yes Success Yield Improved Q3->Success No A3->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Resolving Peak Tailing in HPLC of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 8-Fluoroquinazoline-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

A: Peak tailing for basic compounds like quinazolinone derivatives is most commonly caused by secondary interactions between the analyte and the stationary phase.[1] The basic nitrogen groups on the quinazolinone molecule can interact strongly with acidic residual silanol groups (Si-OH) present on the surface of traditional silica-based HPLC columns.[2][3][4] This interaction is a different retention mechanism from the primary reversed-phase mechanism, leading to an asymmetrical peak shape where the latter half of the peak is broader than the front half.[2]

Q2: How can I systematically troubleshoot peak tailing for my compound?

A: A systematic approach is crucial to efficiently identify and resolve the issue. The workflow below outlines a logical sequence of checks, starting from the most common chemical causes and moving to potential hardware or system-level problems. The process involves evaluating and optimizing the mobile phase, assessing the column chemistry, and finally checking the HPLC system for mechanical issues like dead volume.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks chem_causes No -> Chemical Causes Likely (Analyte-Specific) check_all_peaks->chem_causes No system_causes Yes -> System/Hardware Causes Likely check_all_peaks->system_causes Yes adjust_ph Adjust Mobile Phase pH (See Table 2 & Protocol 1) chem_causes->adjust_ph check_column Use End-Capped or Base-Deactivated Column (See Table 3) adjust_ph->check_column additives Use Mobile Phase Additives (e.g., TEA, Formate Buffer) check_column->additives reduce_conc Reduce Sample Concentration (Check for Overload) additives->reduce_conc check_connections Check Fittings & Tubing (Minimize Dead Volume) system_causes->check_connections check_frit Check for Blocked Frit (Backflush or Replace Column) system_causes->check_frit check_void Check for Column Void system_causes->check_void

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: My peak shape is poor with a standard C18 column. What is the cause and what column should I use instead?

A: Standard C18 columns, especially older "Type A" silica columns, have a higher population of accessible, acidic silanol groups that cause tailing with basic compounds.[3] To mitigate this, you should use a modern, high-purity "Type B" silica column that is end-capped or specifically designed for the analysis of basic compounds.[2][5] End-capping chemically treats the silica surface to block most of the problematic silanol groups.[6]

Q4: Can adjusting the mobile phase pH improve my peak shape without changing the column?

A: Yes, optimizing the mobile phase pH is a powerful tool. For a basic compound like this compound, lowering the mobile phase pH to ≤ 3 ensures that the analyte is fully protonated (positively charged) and, more importantly, suppresses the ionization of the residual silanol groups on the column.[2][6] This minimizes the secondary ionic interactions that lead to tailing. Alternatively, using a high pH (e.g., >10) with a pH-stable column can deprotonate the basic analyte, making it neutral and thus eliminating the interaction with silanol sites.[7]

Q5: What if all the peaks in my chromatogram are tailing, not just the quinazolinone?

A: If all peaks, including those of neutral or acidic compounds, are tailing, the problem is likely mechanical or related to the HPLC system setup rather than a specific chemical interaction.[5] Common culprits include extra-column volume from using tubing that is too long or wide, improper fittings, or a void that has formed at the head of the column.[5][8][9]

In-Depth Troubleshooting Guides

Guide 1: Systematic Resolution of Peak Tailing

This guide provides a step-by-step process to improve peak symmetry.

  • Assess the Problem Scope : First, determine if the tailing affects only the this compound peak or all peaks. If all peaks are tailing, proceed to step 5.

  • Optimize Mobile Phase pH : The most common cause of tailing for this class of compound is silanol interaction.[1] Prepare a mobile phase with a low pH, ideally between 2.5 and 3.5, using an additive like 0.1% formic acid or trifluoroacetic acid.[5][10] This protonates the silanols and minimizes unwanted ionic interactions.

  • Select an Appropriate Column : If pH optimization does not fully resolve the issue, the column chemistry is the next target. Switch to a column specifically designed to reduce silanol interactions.[2]

  • Consider Mobile Phase Additives : In some cases, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 10-25 mM) to the mobile phase can help.[7][10] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.[3][7] However, this is often less necessary with modern columns.[5]

  • Check for Column Overload : Tailing can occur if the amount of sample injected is too high.[4] To test for this, dilute your sample by a factor of 10 and reinject.[5] If the peak shape improves, reduce the sample concentration or injection volume.

  • Inspect the HPLC System (Extra-Column Effects) : If tailing persists and affects all peaks, inspect the system for sources of dead volume. Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[8] Check that all fittings are properly seated.

  • Evaluate Column Health : A blocked inlet frit or a void at the top of the column can cause significant peak distortion.[6] Try reversing and flushing the column (if the manufacturer permits). If the problem persists, the column may need to be replaced.

The diagram below illustrates the primary chemical interaction responsible for peak tailing with basic compounds on silica-based columns.

G cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase silanol Ionized Silanol Group -Si-O⁻ analyte Protonated Analyte (Quinazolinone-H⁺) analyte->silanol  Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Analyte interaction with the stationary phase.

Guide 2: Data & Experimental Protocols

For easy comparison, the following tables summarize key parameters and their effects.

Table 1: Troubleshooting Summary - Cause vs. Solution

Potential CauseRecommended Solution
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.5; Use an end-capped or base-deactivated column.[2][5][6]
Column Overload (Mass or Volume) Reduce sample concentration or injection volume.[4][5]
Strong Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.[9]
Extra-Column Dead Volume Use shorter, narrower ID tubing; ensure fittings are correct.[8][9]
Column Contamination / Void Flush the column; if unresolved, replace the column.
Inadequate Mobile Phase Buffering Ensure the buffer is used within +/- 1 pH unit of its pKa and at a sufficient concentration (e.g., 10-25 mM).

Table 2: Effect of Mobile Phase pH on Peak Shape

pH RangeState of Quinazolinone (Basic)State of Silica Silanols (pKa ~4-5)Expected Peak Shape
Low (2.5 - 3.5) Fully Protonated (Cationic)Fully Protonated (Neutral)Good Symmetry: Minimized ionic interaction.[2][6]
Mid (5.0 - 8.0) Protonated (Cationic)Partially to Fully Ionized (Anionic)Poor (Tailing): Strong ionic interaction.[3][9]
High (>10) Neutral (Deprotonated)Fully Ionized (Anionic)Good Symmetry: Analyte is neutral, no ionic interaction (requires pH-stable column).[7]

Table 3: Comparison of Recommended HPLC Column Chemistries

Column TypeDescriptionAdvantage for this compound
High-Purity "Type B" Silica Modern silica with low metal content and fewer acidic silanol sites.Significantly reduces peak tailing compared to older silica.[2]
End-Capped C18 Type B silica where residual silanols are chemically bonded with a small silyl group (e.g., TMS).Blocks access to many active silanol sites, greatly improving peak shape for basic compounds.[5][6]
Base-Deactivated A specific class of end-capped columns optimized for basic analytes.Provides excellent peak symmetry for basic compounds.[5]
Hybrid Silica/Organic Polymer Stationary phase particles are a mix of silica and organic polymer.Offers improved pH stability and reduced silanol activity.[2]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Low pH)
  • Aqueous Phase Preparation : To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid (final concentration 0.1%).

  • Filtration : Filter the aqueous phase through a 0.22 µm membrane filter to remove particulates.

  • Organic Phase : Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Combination : Mix the filtered aqueous phase and the organic phase in the desired ratio (e.g., 70:30 v/v aqueous:organic).

  • Degassing : Degas the final mobile phase using sonication or vacuum degassing before use to prevent air bubbles in the system.

Protocol 2: Sample Preparation
  • Stock Solution : Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at 1 mg/mL.

  • Working Solution : Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) using the initial mobile phase composition as the diluent. This is critical to avoid peak distortion from solvent mismatch effects.[9]

  • Filtration : Filter the final sample solution through a 0.22 µm syringe filter before injection.

Protocol 3: Recommended Initial HPLC Method

This method serves as a robust starting point for analysis, designed to minimize tailing.

Table 4: Recommended Initial HPLC Parameters

ParameterRecommended Setting
Column End-capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength To be determined by UV scan (e.g., start at 254 nm)
Sample Diluent Initial Mobile Phase (e.g., 90% A, 10% B)

References

Technical Support Center: Interference of 8-Fluoroquinazoline-2,4(1H,3H)-dione in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Fluoroquinazoline-2,4(1H,3H)-dione and related compounds. The focus is to help identify and mitigate potential artifacts and interference in biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common biological activities?

This compound belongs to the quinazolinedione class of heterocyclic compounds. Derivatives of this scaffold have been investigated for a wide range of biological activities, including as antibacterial agents, anticancer therapeutics, and inhibitors of various enzymes such as kinases and polymerases.[1][2][3][4][5][6] Given this broad spectrum of activity, it is crucial to ensure that observed effects in assays are specific to the intended target and not a result of assay interference.

Q2: Why am I observing inconsistent results or high background in my fluorescence-based assay?

Small molecules can interfere with fluorescence-based assays through several mechanisms.[3][7] One common issue is autofluorescence , where the compound itself emits light at the excitation and emission wavelengths of the assay, leading to a false-positive signal.[3][7] Another possibility is the inner filter effect or quenching , where the compound absorbs the excitation or emitted light from the fluorophore, resulting in a false-negative signal.[3][7]

Q3: My compound shows potent activity in a primary screen, but this is not confirmed in follow-up assays. What could be the reason?

This is a common issue in high-throughput screening (HTS) and can often be attributed to compound aggregation .[8][9] At certain concentrations, some small molecules form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to false-positive results.[8][9][10][11] These effects are often sensitive to assay conditions, such as detergent concentration, and may not be reproducible in different assay formats.[2]

Q4: How can I determine if this compound is forming aggregates in my assay?

A standard method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20.[2] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.[2] Dynamic light scattering (DLS) can also be used to directly detect the formation of aggregates.

Q5: What are "Pan-Assay Interference Compounds" (PAINS) and could this compound be one?

PAINS are chemical structures that are known to frequently cause false-positive results in HTS assays through various mechanisms, including chemical reactivity and fluorescence interference.[2] While the quinazolinedione scaffold itself is not universally flagged as a PAIN, it is always good practice to be aware of such potential issues. It is recommended to use computational tools to check for substructures that are known to be problematic.

Q6: How can I validate that the observed activity of my compound is due to specific binding to my target?

To confirm that a compound's activity is due to direct binding to the intended target, it is essential to use orthogonal assays .[2][12] These are assays that measure the same biological endpoint but use a different detection technology.[12] Additionally, biophysical methods can be employed to directly measure the binding of the compound to the target protein.[12][13] Examples of such methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA).[12][13]

Troubleshooting Guides

Problem 1: High Background Fluorescence

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Run a Control Experiment: Measure the fluorescence of the compound in the assay buffer without the fluorescent substrate or enzyme.

  • Spectral Shift: If autofluorescence is confirmed, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of the compound, preferably in the far-red spectrum.[3]

  • Time-Resolved Fluorescence (TRF): This technique can distinguish between the short-lived fluorescence of an interfering compound and the long-lived fluorescence of specific lanthanide-based probes.[3]

Problem 2: Potency of the Compound Decreases with Addition of Detergent

Possible Cause: Compound aggregation.[9]

Troubleshooting Steps:

  • Detergent Titration: Perform the assay with varying concentrations of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100). A significant rightward shift in the IC50 curve suggests aggregation.

  • Enzyme Concentration: For suspected aggregators, increasing the enzyme concentration in the assay may attenuate the inhibitory effect.[11]

  • Orthogonal Assay: Confirm the activity in an orthogonal assay with a different detection method that may be less susceptible to aggregation artifacts.[2][12]

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to identify potential assay interference.

Table 1: Assessing Autofluorescence of this compound

Compound Concentration (µM)Fluorescence Signal (RFU) - Assay with all componentsFluorescence Signal (RFU) - Compound in buffer only
0 (Control)100050
1800250
10400600
1002001500

In this example, the increasing fluorescence from the compound alone indicates significant autofluorescence.

Table 2: Effect of Detergent on the IC50 of this compound

Assay ConditionIC50 (µM)
Standard Buffer1.5
Standard Buffer + 0.05% Triton X-100> 50

A dramatic increase in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based inhibition.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Black, opaque 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the compound dilutions to the wells of the microplate.

  • Include a "buffer only" control.

  • Measure the fluorescence at the same excitation and emission wavelengths used for your primary assay.

Interpretation: A concentration-dependent increase in fluorescence in the absence of the assay's fluorophore indicates that the compound is autofluorescent.

Protocol 2: Detecting Compound Aggregation using Detergent

Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.

Materials:

  • All components of the primary biochemical assay

  • Non-ionic detergent (e.g., Triton X-100)

Procedure:

  • Prepare two sets of assay buffers: one with and one without 0.05% Triton X-100.

  • Perform a dose-response experiment for this compound in both buffer conditions.

  • Generate dose-response curves and calculate the IC50 value for each condition.

Interpretation: A significant increase (e.g., >10-fold) in the IC50 value in the presence of the detergent strongly suggests that the compound's inhibitory activity is mediated by aggregation.[2]

Visualizations

Troubleshooting_Workflow Start Unexpected Assay Result (e.g., High Hit Rate, Poor Reproducibility) Check_Fluorescence Is it a fluorescence-based assay? Start->Check_Fluorescence Test_Autofluorescence Test for Autofluorescence and Quenching Check_Fluorescence->Test_Autofluorescence Yes Check_Aggregation Is inhibition sensitive to assay conditions? Check_Fluorescence->Check_Aggregation No Test_Autofluorescence->Check_Aggregation No Interference Artifact Likely Artifact Test_Autofluorescence->Artifact Interference Detected Test_Detergent Perform assay with and without detergent Check_Aggregation->Test_Detergent Yes Orthogonal_Assay Use an Orthogonal Assay (different detection method) Check_Aggregation->Orthogonal_Assay No Test_Detergent->Orthogonal_Assay No Shift Test_Detergent->Artifact Potency Shift Biophysical_Validation Confirm Direct Binding (e.g., SPR, TSA, ITC) Orthogonal_Assay->Biophysical_Validation Activity Confirmed Orthogonal_Assay->Artifact Activity Not Confirmed Confirmed_Hit Confirmed Hit Biophysical_Validation->Confirmed_Hit Binding Confirmed Biophysical_Validation->Artifact No Binding

Caption: Workflow for troubleshooting suspected assay interference.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Inhibitor This compound Inhibitor->RAF Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A generic kinase signaling pathway.

Interference_Logic cluster_mechanisms Mechanisms of Interference cluster_validation Validation Experiments Interference Potential Assay Interference Autofluorescence Autofluorescence Interference->Autofluorescence Quenching Quenching Interference->Quenching Aggregation Aggregation Interference->Aggregation Reactivity Chemical Reactivity Interference->Reactivity Control_Exp Control Experiments (Compound in buffer) Autofluorescence->Control_Exp Quenching->Control_Exp Detergent_Assay Detergent Sensitivity Assay Aggregation->Detergent_Assay Orthogonal_Assay Orthogonal Assays Aggregation->Orthogonal_Assay Reactivity->Orthogonal_Assay Biophysical Biophysical Binding Assays Reactivity->Biophysical

Caption: Relationship between interference mechanisms and validation experiments.

References

Validation & Comparative

A Comparative Guide: 8-Fluoroquinazoline-2,4(1H,3H)-dione and Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the emerging investigational compound class, represented by 8-Fluoroquinazoline-2,4(1H,3H)-dione, and the established class of fluoroquinolone antibiotics. The comparison focuses on their mechanism of action, antibacterial spectrum, and the underlying experimental data that defines their potential therapeutic applications.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial scaffolds. Quinazoline-2,4(1H,3H)-diones have emerged as a promising class of compounds that, like fluoroquinolones, target bacterial type II topoisomerases. This guide delves into the available data to offer a comparative analysis for researchers in the field of antibacterial drug discovery.

Mechanism of Action: A Shared Target, A Different Interaction

Both fluoroquinolones and this compound exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria.[1][2] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and subsequent bacterial cell death.[2]

While the ultimate targets are the same, the molecular interactions with the enzyme-DNA complex may differ. Fluoroquinolones typically chelate a magnesium ion through their carboxyl and keto groups, which then forms a bridge with specific amino acid residues in the target enzymes.[1] Some evidence suggests that quinazoline-2,4-diones may be less reliant on this magnesium-water bridge, which could be advantageous in overcoming certain fluoroquinolone resistance mechanisms that involve mutations in these specific amino acid residues.[1]

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Inhibition DNA_Replication DNA Replication & Segregation Cell_Death Bacterial Cell Death DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Supercoiling Topo_IV Topoisomerase IV Topo_IV->DNA_Replication Decatenation FQ Fluoroquinolones FQ->DNA_Gyrase FQ->Topo_IV FQD 8-Fluoroquinazoline- 2,4(1H,3H)-dione FQD->DNA_Gyrase FQD->Topo_IV MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of test compound in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC by visual inspection for turbidity Incubate->Read_Results End End Read_Results->End Resistance_Mechanisms Antibiotic Antibiotic (Fluoroquinolone or Quinazolinedione) Target DNA Gyrase / Topoisomerase IV Antibiotic->Target inhibition Mutation Target Site Mutation (gyrA, parC) Mutation->Target alters binding site Reduced_Efficacy Reduced Antibacterial Efficacy Mutation->Reduced_Efficacy Efflux Efflux Pump Overexpression Efflux->Antibiotic removes from cell Efflux->Reduced_Efficacy Plasmid Plasmid-Mediated Resistance (e.g., Qnr proteins) Plasmid->Target protects Plasmid->Reduced_Efficacy

References

Unlocking Potency and Selectivity: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Quinazolinediones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazoline scaffold remains a cornerstone in the design of targeted therapies. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful approach to modulate pharmacokinetic properties and enhance biological activity. This guide provides a comprehensive comparison of fluorinated quinazolinediones, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors. We present quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and SAR principles to facilitate informed drug design and development.

The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions with its biological target. In the context of quinazolinediones, these modifications have been instrumental in the development of highly effective inhibitors for a range of therapeutic targets, most notably in oncology. This guide will delve into the nuances of how fluorine placement and other structural modifications on the quinazolinedione core influence inhibitory potency and selectivity.

Comparative Analysis of Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of various fluorinated quinazolinedione derivatives against key oncological targets. The data highlights the impact of different substitution patterns on the quinazoline core, providing a basis for understanding the structure-activity relationships.

Table 1: Inhibitory Activity of Fluorinated 4-Anilinoquinazolines against EGFR Kinase Variants

Compound IDQuinazoline C6, C7-SubstitutionAnilino Ring SubstitutionTarget EGFR VariantIC50 (nM)Reference
Gefitinib 7-OCH3, 6-Cl3-Cl, 4-FWild-Type3.22[1]
Lapatinib 6-SO2CH2CH2NHCH33-Cl, 4-(3-F-benzyloxy)Wild-Type27.06[1]
Compound 8 6,7-di-OCH33-Cl, 4-FWild-Type0.8[1]
Compound 8 6,7-di-OCH33-Cl, 4-FT790M/L858R2.7[1]
Compound 24 6-acrylamide3-Cl, 4-FWild-Type27[1]
Compound 24 6-acrylamide3-Cl, 4-FT790M9.2[1]

Table 2: Anti-proliferative Activity of Fluorinated Quinazolinediones in Cancer Cell Lines

Compound IDCell LineEGFR StatusIC50 (µM)Reference
Gefitinib A549Wild-Type15.59[1]
Compound 7 MDA-MB-231Wild-Type0.9[1]
Compound 24 A549Wild-Type6.54[1]
Compound 24 NCI-H1975T790M1.94[1]

Key Structure-Activity Relationships

The biological activity of fluorinated quinazolinediones is intricately linked to the substitution patterns on both the quinazoline core and the aniline moiety at the 4-position. The following diagram illustrates the key SAR findings for 4-anilinoquinazoline derivatives as EGFR inhibitors.

SAR_Fluorinated_Quinazolinediones cluster_quinazoline Quinazoline Core cluster_substitutions Key Substitution Points & Effects quinazoline_img quinazoline_img R1 C6/C7 Position: - Small electron-donating groups (e.g., -OCH3) enhance potency. - Bulky groups can be tolerated and used for  linking to other functionalities. quinazoline_img->R1 C6/C7 R2 C4-Anilino Moiety: - Essential for activity. - 3-position substitution with small, lipophilic  groups (e.g., -Cl, -Br) is favorable. quinazoline_img->R2 C4 R3 Fluorine Substitution: - Often on the anilino ring (e.g., 4-F). - Can improve metabolic stability and binding affinity. R2->R3

Caption: Key structure-activity relationships for 4-anilinoquinazoline EGFR inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

EGFR Kinase Inhibition Assay (Luminescent Format)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against EGFR kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compounds (fluorinated quinazolinediones)

  • Control Inhibitor (e.g., Gefitinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • 96-well white, opaque microplates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and control inhibitor in DMSO. Further dilute these in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the diluted compounds or vehicle (for positive and negative controls).

  • Add a master mix containing the EGFR enzyme and the peptide substrate to each well, except for the "no enzyme" negative control wells.

  • Initiation of Reaction: To start the kinase reaction, add an ATP solution to all wells. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol describes the MTT assay, a widely used method to assess the anti-proliferative effects of compounds on cancer cell lines.

Objective: To determine the IC50 of test compounds in reducing the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, NCI-H1975)

  • Complete culture medium

  • Test Compounds (fluorinated quinazolinediones)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[2][3]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Fluorinated quinazolinediones often exert their anti-cancer effects by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). By competitively binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

EGFR_PI3K_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Quinazolinedione Fluorinated Quinazolinedione Quinazolinedione->EGFR Inhibits (ATP-competitive) PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR-PI3K-AKT-mTOR signaling pathway by fluorinated quinazolinediones.

This guide provides a foundational overview of the structure-activity relationships of fluorinated quinazolinediones. The presented data and protocols are intended to serve as a valuable resource for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Further exploration into the diverse substitution possibilities on the quinazoline scaffold will undoubtedly lead to the discovery of novel therapeutic agents for a range of diseases.

References

In Vivo Efficacy of 8-Fluoroquinazoline-2,4(1H,3H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 8-Fluoroquinazoline-2,4(1H,3H)-dione derivatives across different therapeutic areas, including oncology, neuroinflammation, and neurodegenerative diseases. The data presented is compiled from various preclinical studies to aid in the evaluation and future development of this promising class of compounds.

Anticancer Efficacy: PARP Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. Their efficacy has been demonstrated in xenograft models, particularly in combination with DNA-damaging agents like temozolomide (TMZ).

Quantitative In Vivo Efficacy Data: Anticancer
Compound IDAnimal ModelTumor TypeTreatmentTumor Growth Inhibition (TGI) %Reference
Compound 11 MX-1 XenograftBreast CancerTMZ + Compound 11Potentiated TMZ cytotoxicity (Specific TGI% not available in abstract)[1][2]
Cpd36 XenograftBreast & Prostate CancerCpd36 (oral)Significantly repressed tumor growth (Specific TGI% not available in abstract)[3]
Compound 20 BaF3-EGFRL858R/T790M/C797S Xenograft-Compound 2071.14%
Compound 2 HT-29 XenograftColon CancerCompound 2 (40 mg/kg)74.19%
Compound 40 XenograftGastric CancerCompound 40 (40 mg/kg)61%

Note: Specific quantitative data for tumor growth inhibition for some compounds were not available in the abstracts of the search results. Access to the full-text articles is recommended for detailed analysis.

Experimental Protocol: MX-1 Xenograft Model

A standard protocol for evaluating anticancer efficacy in a breast cancer xenograft model is as follows:

  • Cell Culture: Human breast cancer cells (e.g., MX-1) are cultured in appropriate media.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 cells are suspended in a 1:1 mixture of sterile PBS and Matrigel® and injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach a palpable size, mice are randomized into treatment groups. A representative treatment regimen could be:

    • Vehicle control

    • Temozolomide (TMZ) alone

    • Quinazoline-2,4(1H,3H)-dione derivative alone

    • TMZ in combination with the quinazoline-2,4(1H,3H)-dione derivative

  • Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.

Signaling Pathway: PARP Inhibition

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR_synthesis Poly(ADP-ribose) Synthesis PARP->PAR_synthesis DDR_Proteins Recruitment of DNA Damage Repair Proteins PAR_synthesis->DDR_Proteins Repair DNA Repair DDR_Proteins->Repair Cell_Survival Cell Survival Repair->Cell_Survival Quinazoline_Derivative This compound Derivative (PARP Inhibitor) Quinazoline_Derivative->Inhibition

Caption: PARP Inhibition by this compound Derivatives.

Neuroprotective and Anti-inflammatory Efficacy

These derivatives have also been investigated for their neuroprotective and anti-inflammatory properties in models of lipopolysaccharide (LPS)-induced neuroinflammation.

Quantitative In Vivo Efficacy Data: Neuroinflammation
Compound IDAnimal ModelBiomarkerChange with TreatmentReference
Representative Quinazoline DerivativeLPS-induced neuroinflammationIL-1βReduction (Specific data not available in abstract)[4][5][6][7][8]
Representative Quinazoline DerivativeLPS-induced neuroinflammationIL-6Reduction (Specific data not available in abstract)[4][5][6][7][8]
Representative Quinazoline DerivativeLPS-induced neuroinflammationTNF-αReduction (Specific data not available in abstract)[4][5][6][7][8]

Note: The search results indicate that quinazoline derivatives show anti-inflammatory effects by reducing pro-inflammatory cytokines, but specific quantitative data for 8-fluoro derivatives was not found in the provided abstracts.

Experimental Protocol: LPS-Induced Neuroinflammation

A typical protocol to induce and evaluate neuroinflammation is as follows:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) (e.g., 0.83 mg/kg) is administered.

  • Treatment: The quinazoline derivative is administered (e.g., via i.p. injection or oral gavage) at a specified time before or after the LPS challenge.

  • Assessment of Neuroinflammation:

    • Behavioral Tests: Locomotor activity and cognitive function can be assessed.

    • Cytokine Analysis: At a specific time point post-LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue and blood are collected. Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured using ELISA or qPCR.

    • Immunohistochemistry: Brain sections are stained for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

Experimental Workflow: Neuroinflammation Study

Neuroinflammation_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model treatment_groups Randomize into Groups: - Vehicle - LPS - LPS + Derivative animal_model->treatment_groups lps_injection Induce Neuroinflammation (LPS i.p. injection) treatment_groups->lps_injection drug_administration Administer Quinazoline Derivative lps_injection->drug_administration behavioral_tests Behavioral Assessment (Optional) drug_administration->behavioral_tests euthanasia Euthanasia and Tissue Collection drug_administration->euthanasia behavioral_tests->euthanasia cytokine_analysis Cytokine Measurement (ELISA/qPCR) euthanasia->cytokine_analysis ihc Immunohistochemistry (Iba1, GFAP) euthanasia->ihc data_analysis Data Analysis cytokine_analysis->data_analysis ihc->data_analysis end End data_analysis->end

Caption: Workflow for an In Vivo Neuroinflammation Study.

Efficacy in Alzheimer's Disease Models

The therapeutic potential of quinazoline derivatives extends to neurodegenerative disorders like Alzheimer's disease, where they have been shown to improve cognitive deficits in animal models.

Quantitative In Vivo Efficacy Data: Alzheimer's Disease
Compound IDAnimal ModelBehavioral TestOutcomeReference
AV-2 Scopolamine-induced amnesiaY-mazeSignificant amelioration of cognitive impairment (Specific data not available in abstract)[9]
AV-2 Aβ-induced cognitive impairmentMorris Water MazeSignificant amelioration of cognitive impairment (Specific data not available in abstract)[9]

Note: While the abstracts mention significant cognitive improvement with compound AV-2, the specific quantitative data from the behavioral tests is not provided.

Experimental Protocol: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water. A hidden platform is submerged just below the water surface.

  • Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) or mice with induced cognitive deficits are used.

  • Training Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. The escape latency (time to find the platform) is recorded.

  • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

  • Treatment: The quinazoline derivative is administered to the treatment group throughout the training and testing period.

Signaling Pathway: Multi-target Approach in Alzheimer's Disease

AD_Pathway cluster_pathology Alzheimer's Disease Pathology Abeta Aβ Aggregation Cognitive_Improvement Cognitive Improvement Tau Tau Hyperphosphorylation Cholinergic Cholinergic Dysfunction Neuroinflammation Neuroinflammation AV2 Quinazoline Derivative (e.g., AV-2) AV2->Abeta Inhibits AV2->Cholinergic Modulates AV2->Neuroinflammation Reduces AV2->Cognitive_Improvement

Caption: Multi-target approach of quinazoline derivatives in Alzheimer's disease.

References

Unraveling the Target Profile of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Comparative Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 27, 2025 – This guide addresses the current understanding of the target profile and potential cross-reactivity of the synthetic compound 8-Fluoroquinazoline-2,4(1H,3H)-dione. While direct experimental data on the specific off-target interactions of this compound remains limited in publicly accessible research, this document provides a comparative analysis based on the known biological activities of structurally related quinazoline-2,4(1H,3H)-dione derivatives. This guide is intended for researchers, scientists, and drug development professionals to highlight the potential for polypharmacology and the critical need for comprehensive selectivity profiling.

The quinazoline-2,4(1H,3H)-dione scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The diverse therapeutic potential of this chemical class also suggests that individual compounds may interact with multiple biological targets, leading to cross-reactivity.

Comparative Analysis of Quinazoline-2,4(1H,3H)-dione Derivatives

To infer the potential cross-reactivity of this compound, it is informative to examine the known targets of other compounds sharing the same core structure. The following table summarizes the documented biological targets of various quinazoline-2,4(1H,3H)-dione derivatives.

Derivative ClassPrimary Target(s)Therapeutic AreaReference
Pyrrolidine-substituted quinazolinedionesPoly(ADP-ribose) polymerase 1/2 (PARP-1/2)Oncology[4]
Fluoroquinolone-like quinazolinedionesBacterial Gyrase and DNA Topoisomerase IVInfectious Disease[1]
Phenyl-substituted quinazolinedionesSphingosine-1-phosphate receptor 2 (S1PR2)Inflammation, Oncology[5]
General QuinazolinedionesCyclin-dependent kinase 5 (CDK5)Neurology[1]
General QuinazolinedionesPhosphodiesterase (PDE) 4Inflammation[1]
General Quinazolinediones5-HT3A receptor antagonistNeurology[1]

This data underscores the promiscuous nature of the quinazoline-2,4(1H,3H)-dione scaffold, suggesting that this compound could potentially interact with a range of targets, including kinases, G-protein coupled receptors, and other enzymes.

Potential Signaling Pathway Interactions

Based on the known targets of analogous compounds, this compound could impinge on several critical signaling pathways. The diagram below illustrates some of these potential interactions, highlighting the need for empirical investigation.

G cluster_0 Potential Cellular Processes cluster_1 Potential Molecular Targets DNA_Repair DNA Repair Cell_Cycle Cell Cycle Progression Inflammation Inflammation Bacterial_Replication Bacterial Replication PARP PARP-1/2 PARP->DNA_Repair CDK5 CDK5 CDK5->Cell_Cycle S1PR2 S1PR2 S1PR2->Inflammation Gyrase_TopoIV Gyrase/Topo IV Gyrase_TopoIV->Bacterial_Replication Compound This compound Compound->PARP Potential Inhibition Compound->CDK5 Potential Inhibition Compound->S1PR2 Potential Antagonism Compound->Gyrase_TopoIV Potential Inhibition

Caption: Potential signaling pathways affected by this compound.

Recommended Experimental Protocols for Cross-Reactivity Profiling

To definitively determine the cross-reactivity profile of this compound, a systematic screening approach is required. The following outlines a comprehensive experimental workflow.

Broad Kinase Panel Screening

Objective: To identify potential interactions with a wide range of protein kinases.

Methodology:

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Panel: Utilize a commercial kinase panel, such as the Eurofins KinaseProfiler™ or Reaction Biology Corporation's HotSpot™, screening against a panel of at least 100 human kinases.

  • Assay Conditions: Perform initial screening at a single high concentration (e.g., 10 µM) in duplicate.

  • Detection: Employ a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay to measure kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO). A threshold of >50% inhibition is typically considered a significant "hit".

  • Follow-up: For any identified hits, perform dose-response assays to determine the IC₅₀ value.

General Safety Panel Screening

Objective: To assess off-target interactions with a broader range of pharmacologically relevant targets, including GPCRs, ion channels, and other enzymes.

Methodology:

  • Compound Preparation: Use the 10 mM DMSO stock of this compound.

  • Assay Panel: Employ a comprehensive safety panel, such as the Eurofins SafetyScreen44™ or a similar offering, which includes a diverse set of receptors, ion channels, and non-kinase enzymes.

  • Assay Types: The panel should include a mix of binding assays (e.g., radioligand binding) and functional assays (e.g., calcium flux, enzyme activity).

  • Assay Conditions: Conduct the initial screen at a concentration of 10 µM in duplicate.

  • Data Analysis: For binding assays, calculate the percentage of displacement of a specific radioligand. For functional assays, determine the percentage of inhibition or agonism. A threshold of >50% effect is generally considered significant.

  • Confirmation: Confirm any initial hits with concentration-response curves to determine potency (IC₅₀ or EC₅₀).

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for characterizing the cross-reactivity of this compound.

G Start Start: This compound Kinase_Screen Broad Kinase Panel Screen (e.g., >100 kinases) @ 10 µM Start->Kinase_Screen Safety_Screen General Safety Panel Screen (GPCRs, Ion Channels, etc.) @ 10 µM Start->Safety_Screen Analyze_Kinase Analyze % Inhibition Identify Hits (>50%) Kinase_Screen->Analyze_Kinase Analyze_Safety Analyze % Effect Identify Hits (>50%) Safety_Screen->Analyze_Safety Dose_Response_Kinase IC50 Determination for Kinase Hits Analyze_Kinase->Dose_Response_Kinase Hits Found Report Generate Cross-Reactivity Profile Analyze_Kinase->Report No Hits Dose_Response_Safety IC50/EC50 Determination for Safety Panel Hits Analyze_Safety->Dose_Response_Safety Hits Found Analyze_Safety->Report No Hits Dose_Response_Kinase->Report Dose_Response_Safety->Report

Caption: Proposed workflow for cross-reactivity screening.

Conclusion

While the specific cross-reactivity profile of this compound is not yet publicly documented, the known polypharmacology of the quinazoline-2,4(1H,3H)-dione scaffold strongly suggests a potential for interactions with multiple off-target proteins. The comparative analysis presented in this guide highlights several potential target classes that warrant investigation. Researchers and drug developers working with this compound are strongly encouraged to undertake comprehensive selectivity profiling, as outlined in the proposed experimental protocols, to fully characterize its biological activity and ensure a thorough understanding of its potential therapeutic applications and liabilities.

References

Benchmarking 8-Fluoroquinazoline-2,4(1H,3H)-dione Against Known PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the performance of 8-Fluoroquinazoline-2,4(1H,3H)-dione derivatives against established Poly (ADP-ribose) polymerase (PARP) inhibitors. The analysis is supported by available preclinical data and detailed experimental protocols for key validation assays.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks.[1][2] The inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair mechanisms, such as BRCA1/2 mutations. This concept, known as synthetic lethality, leads to the selective killing of cancer cells.[1][3][4] Several PARP inhibitors have received FDA approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][4][5]

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising backbone for the development of novel PARP inhibitors. This guide focuses on the potential of 8-fluoro-substituted derivatives of this scaffold in comparison to well-established clinical PARP inhibitors.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50) of derivatives of the quinazoline-2,4(1H,3H)-dione scaffold and clinically approved PARP inhibitors against PARP1 and PARP2. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in assay conditions.

Compound/DerivativeTargetIC50 (nM)Selectivity (PARP1/PARP2)Reference
Quinazoline-2,4(1H,3H)-dione Derivative 1 PARP146740.6
PARP211.5
Quinazoline-2,4(1H,3H)-dione Derivative 2 PARP1~10Moderately Selective for PARP1
PARP2~100
Olaparib PARP11-19~1-5[6][7]
PARP21[6]
Rucaparib PARP10.8~0.6[8]
PARP20.5[8]
Niraparib PARP13.8~1.8[6]
PARP22.1[6]
Talazoparib PARP11.85-[9]
PARP2-
Veliparib PARP15.2 (Ki)~1.8[10][11]
PARP22.9 (Ki)[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PARP inhibitors.

This assay quantifies the inhibition of PARP1 and PARP2 enzymatic activity.

  • Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, which are pre-coated on a 96-well plate. The amount of incorporated biotinylated poly(ADP-ribose) is detected using streptavidin-HRP and a chemiluminescent substrate.[12][13]

  • Materials:

    • Recombinant human PARP1 or PARP2 enzyme.

    • Histone-coated 96-well plates.

    • Activated DNA.

    • Biotinylated NAD+.

    • Test compounds (e.g., this compound derivatives) and control inhibitors (e.g., Olaparib).

    • Streptavidin-HRP conjugate.

    • Chemiluminescent HRP substrate.

    • Assay buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT).[11]

  • Procedure:

    • Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer. A common starting concentration is 100 µM with 3-fold serial dilutions.

    • To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or vehicle (for control wells).

    • Add the PARP enzyme to initiate the reaction.

    • Add biotinylated NAD+ to all wells.

    • Incubate the plate at room temperature for 1 hour.[12]

    • Wash the plate to remove unbound reagents.

    • Add diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[12]

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.[12]

  • Data Analysis: The luminescence signal is inversely proportional to the PARP activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the inhibition of PARP activity within a cellular context.

  • Principle: This method quantifies the levels of poly(ADP-ribose) (PAR) in cells following the induction of DNA damage. A PARP inhibitor will reduce the amount of PAR synthesis.[14][15]

  • Materials:

    • A suitable cancer cell line (e.g., a BRCA-deficient line).

    • Complete cell culture medium.

    • Test compounds and control inhibitors.

    • A DNA damaging agent (e.g., hydrogen peroxide or temozolomide).[13][14]

    • In-cell PARP activity assay kit (typically includes lysis buffer, primary anti-PAR antibody, and a secondary HRP-conjugated antibody).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[14]

    • Pre-treat the cells with various concentrations of the test compounds or vehicle for 1 hour.[13][14]

    • Induce DNA damage by adding the DNA damaging agent and incubate for a short period (e.g., 15 minutes).[14]

    • Fix and permeabilize the cells according to the kit manufacturer's protocol.

    • Incubate the cells with the primary anti-PAR antibody.

    • Wash the cells and incubate with the HRP-conjugated secondary antibody.

    • Wash the cells and add the HRP substrate.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle-treated, DNA damage-induced control (representing 100% PARP activity). Determine the IC50 value by plotting the normalized PARP activity against the logarithm of the inhibitor concentration.

Mandatory Visualizations

G cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors DNA_SSB DNA Single-Strand Break PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 recruits PAR_ylation Poly(ADP-ribosyl)ation PARP1_2->PAR_ylation catalyzes PARP_Inhibition PARP Inhibition PARP1_2->PARP_Inhibition Repair_Proteins DNA Repair Proteins PAR_ylation->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Quinazoline_Dione 8-Fluoroquinazoline- 2,4(1H,3H)-dione Quinazoline_Dione->PARP_Inhibition Inhibition_of_Repair Inhibition of SSB Repair PARP_Inhibition->Inhibition_of_Repair DSB_Formation Double-Strand Break Formation Inhibition_of_Repair->DSB_Formation Cell_Death Cell Death in BRCA-deficient cells DSB_Formation->Cell_Death Synthetic Lethality G Start Start: Compound Selection Enzymatic_Assay In Vitro Enzymatic Assay (PARP1 & PARP2) Start->Enzymatic_Assay Cell_Based_Assay Cell-Based PARP Inhibition Assay Start->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (BRCA-proficient vs. BRCA-deficient cells) Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination & Selectivity Profiling) Enzymatic_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Benchmarking against Known Inhibitors Data_Analysis->Comparison End End: Comparative Profile Comparison->End

References

Assessing the Selectivity of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 8-Fluoroquinazoline-2,4(1H,3H)-dione, leveraging data from structurally similar molecules to assess its potential selectivity profile against key cancer targets. As specific experimental data for this compound is not publicly available, this guide utilizes a potent quinazoline-2,4(1H,3H)-dione derivative, herein referred to as "Compound Analog," as a surrogate to illustrate its potential as a selective inhibitor. This analog has demonstrated significant selectivity for Poly (ADP-ribose) polymerase-2 (PARP-2) over PARP-1.

This guide also compares the potential selectivity of this compound with established inhibitors of the PARP and Aurora kinase families, providing a framework for evaluating novel compounds in drug discovery.

Comparative Selectivity Data

The following table summarizes the inhibitory activity (IC50 values) of the Compound Analog and other relevant inhibitors against PARP-1, PARP-2, and Aurora A/B kinases. This allows for a direct comparison of potency and selectivity.

CompoundPARP-1 (IC50, nM)PARP-2 (IC50, nM)Aurora A (IC50, nM)Aurora B (IC50, nM)Selectivity (PARP-1/PARP-2)
Compound Analog (Hypothetical Data) 46711.5--40.6
Olaparib (PARP-1/2 Inhibitor)51--5
Veliparib (PARP-1/2 Inhibitor)5.22.9--1.8
Talazoparib (PARP-1/2 Inhibitor)0.57----
Alisertib (MLN8237) (Aurora A Inhibitor)--1.2261-
AZD1152-HQPA (Aurora B Inhibitor)--13680.37-

Note: Data for the "Compound Analog" is based on a published quinazoline-2,4(1H,3H)-dione derivative to illustrate potential selectivity.[1] Data for other inhibitors are sourced from publicly available literature and databases.

Experimental Protocols

The determination of inhibitor selectivity is crucial for understanding its mechanism of action and potential therapeutic window. Below are detailed methodologies for key experiments used to assess the selectivity of compounds like this compound.

PARP Inhibition Assay (Enzymatic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone H1 (substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-coated plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for detection (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Test compound (this compound or analogs)

Procedure:

  • Coat streptavidin-coated microplates with biotinylated NAD+.

  • Prepare a reaction mixture containing assay buffer, activated DNA, and histone H1.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding recombinant PARP-1 or PARP-2 enzyme and NAD+.

  • Incubate the plate at 30°C for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add a primary antibody specific for poly(ADP-ribose) (PAR) and incubate.

  • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate and add the detection substrate.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Aurora Kinase Inhibition Assay (Kinase Glo® Assay)

This assay measures the inhibition of Aurora A and Aurora B kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Peptide substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound (this compound or analogs)

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, peptide substrate, and ATP.

  • Add the test compound at various concentrations to the wells of a white-walled microplate.

  • Initiate the reaction by adding the respective Aurora kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing inhibitor selectivity.

Signaling_Pathway PARP and Aurora Kinase Signaling in DNA Damage and Mitosis cluster_0 DNA Damage Response cluster_1 Mitotic Regulation DNA_Damage DNA Damage (Single-Strand Breaks) PARP PARP-1 / PARP-2 DNA_Damage->PARP activates PARylation Poly(ADP-ribosyl)ation PARP->PARylation catalyzes DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Mitosis Proper Mitosis Centrosome_Maturation->Mitosis Chromosome_Segregation->Mitosis Inhibitor This compound Inhibitor->PARP inhibits Inhibitor->Aurora_A potentially inhibits Inhibitor->Aurora_B potentially inhibits

Caption: PARP and Aurora Kinase Signaling Pathways.

Experimental_Workflow Workflow for Assessing Inhibitor Selectivity Start Start: Synthesize/Obtain This compound Primary_Screening Primary Screening: Enzymatic Assays Start->Primary_Screening PARP_Assay PARP-1 & PARP-2 Inhibition Assay Primary_Screening->PARP_Assay Aurora_Assay Aurora A & Aurora B Kinase Assay Primary_Screening->Aurora_Assay Data_Analysis_1 Data Analysis: Determine IC50 Values & Initial Selectivity PARP_Assay->Data_Analysis_1 Aurora_Assay->Data_Analysis_1 Secondary_Screening Secondary Screening: Cell-Based Assays Data_Analysis_1->Secondary_Screening Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Secondary_Screening->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for PARylation or Histone H3 Phosphorylation) Secondary_Screening->Target_Engagement Data_Analysis_2 Data Analysis: Confirm On-Target Effects & Cellular Potency Cell_Viability->Data_Analysis_2 Target_Engagement->Data_Analysis_2 Selectivity_Profiling Broad Selectivity Profiling: Kinase Panel Screening Data_Analysis_2->Selectivity_Profiling Kinome_Scan Screen against a panel of >100 kinases Selectivity_Profiling->Kinome_Scan Final_Analysis Final Analysis: Determine Comprehensive Selectivity Profile Kinome_Scan->Final_Analysis End End: Identify Lead Candidate Final_Analysis->End

Caption: Experimental Workflow for Selectivity Assessment.

References

Unveiling the Action of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Comparative Guide to its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the potential mechanisms of action of 8-Fluoroquinazoline-2,4(1H,3H)-dione, a novel compound within the versatile quinazoline-2,4(1H,3H)-dione scaffold. While direct peer-reviewed studies validating the specific mechanisms of the 8-fluoro derivative are emerging, this document extrapolates from robust research on structurally related quinazoline-2,4(1H,3H)-diones to provide a predictive comparison against established therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals to facilitate further investigation and hypothesis-driven research.

The quinazoline-2,4(1H,3H)-dione core is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The introduction of a fluorine atom at the 8-position is a strategic modification anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. Based on the activities of related analogues, this guide will focus on three primary potential mechanisms of action for this compound:

  • Anticancer Activity via PARP Inhibition: As a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), crucial for DNA single-strand break repair.

  • Anticancer Activity via VEGFR-2 Inhibition: As a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

  • Antibacterial Activity via DNA Gyrase and Topoisomerase IV Inhibition: As a potential antibacterial agent targeting essential bacterial enzymes involved in DNA replication.

This guide will compare the extrapolated potential of this compound with the established drugs Olaparib (PARP inhibitor), Sunitinib (VEGFR-2 inhibitor), and Ciprofloxacin (DNA gyrase/topoisomerase IV inhibitor).

Anticancer Potential: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks, ultimately resulting in cancer cell death through a process known as synthetic lethality. Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP inhibitors.

Comparative Efficacy Data (In Vitro)
CompoundTarget(s)IC50 (nM)Cell Line/Assay Condition
This compound (Predicted) PARP1/2Data Not Available-
Olaparib PARP15Cell-free assay
PARP21Cell-free assay

IC50 values for Olaparib are from cell-free assays and represent the concentration required for 50% inhibition of the enzyme's activity.[1]

Experimental Protocol: PARP Inhibition Assay (Fluorescence Polarization)

A competitive fluorescence polarization (FP) assay is a common method to screen for PARP inhibitors. This assay measures the displacement of a fluorescently labeled PARP inhibitor (probe) from the PARP enzyme by a test compound.

  • Reagents: Purified PARP1 or PARP2 enzyme, a fluorescently labeled PARP inhibitor probe (e.g., an Olaparib-containing probe), assay buffer, and the test compound (this compound or Olaparib).

  • Procedure:

    • The PARP enzyme is incubated with the fluorescent probe, allowing them to bind and form a complex. This results in a high fluorescence polarization value due to the slower rotation of the large complex.

    • The test compound is then added in various concentrations.

    • If the test compound binds to the same site on the PARP enzyme as the probe, it will displace the probe.

    • The displaced, smaller fluorescent probe rotates more rapidly in the solution, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the binding affinity of the test compound. The IC50 value is calculated as the concentration of the test inhibitor that causes a 50% reduction in the FP signal.[2][3][4]

PARP_Inhibition_Workflow cluster_assay PARP Inhibition FP Assay cluster_mechanism Mechanism of Action cluster_inhibition Inhibition PARP PARP Enzyme Complex PARP-Probe Complex (High FP) PARP->Complex Binds Probe Fluorescent Probe Probe->Complex Displaced_Probe Free Probe (Low FP) Complex->Displaced_Probe Displaced by Test_Compound Test Compound (e.g., 8-Fluoroquinazoline-dione) Test_Compound->Complex Competes for binding SSB Single-Strand DNA Break PARP_recruitment PARP Recruitment & Activation SSB->PARP_recruitment BER Base Excision Repair PARP_recruitment->BER Replication DNA Replication PARP_recruitment->Replication Blocked Repair Cell_Viability Cell Viability BER->Cell_Viability DNA Repair DSB Double-Strand Break Replication->DSB HRR Homologous Recombination Repair DSB->HRR Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis In HRR-deficient cells HRR->Cell_Viability DNA Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_recruitment Blocks

Diagram of PARP inhibition mechanism and assay workflow.

Anticancer Potential: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 can starve tumors of the nutrients and oxygen they need to grow and metastasize. Several quinazoline derivatives have shown potent inhibitory activity against VEGFR-2.

Comparative Efficacy Data (In Vitro)
CompoundTargetIC50 (nM)Assay Condition
This compound (Predicted) VEGFR-2Data Not Available-
Sunitinib VEGFR-2 (Flk-1)80Cell-free kinase assay
PDGFRβ2Cell-free kinase assay

IC50 values for Sunitinib represent the concentration required for 50% inhibition of the respective kinase activity in a cell-free assay.[5][6]

Experimental Protocol: VEGFR-2 Kinase Assay

An in vitro kinase assay is used to determine the inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide or protein like poly(Glu, Tyr)4:1), ATP, assay buffer, and the test compound.

  • Procedure:

    • The VEGFR-2 enzyme is incubated with the substrate and the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The enzyme catalyzes the transfer of a phosphate group from ATP to the substrate (phosphorylation).

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody, or by measuring the consumption of ATP.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kinase activity against the concentration of the test compound.[7]

VEGFR2_Signaling_Pathway cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor VEGFR-2 Inhibitor (e.g., 8-Fluoroquinazoline-dione) Inhibitor->Dimerization Blocks Autophosphorylation

Simplified VEGFR-2 signaling pathway and point of inhibition.

Antibacterial Potential: DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for antibacterial drugs. Fluoroquinolones, a major class of antibiotics, act by inhibiting these enzymes. Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as fluoroquinolone-like inhibitors.

Comparative Efficacy Data (In Vitro)
CompoundOrganismMIC (µg/mL)
This compound (Predicted) Staphylococcus aureusData Not Available
Escherichia coliData Not Available
Ciprofloxacin Staphylococcus aureus0.6
Escherichia coli0.013

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[8]

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, a process that is inhibited by compounds like ciprofloxacin.

  • Reagents: Purified DNA gyrase (subunits GyrA and GyrB), relaxed circular plasmid DNA (e.g., pBR322), ATP, assay buffer, and the test compound.

  • Procedure:

    • The relaxed plasmid DNA is incubated with DNA gyrase and ATP in the presence of varying concentrations of the test compound.

    • DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils into the plasmid DNA.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. Inhibition of the enzyme results in a reduced amount of the supercoiled form.

  • Data Analysis: The IC50 value can be determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.[9][10]

DNA_Gyrase_Inhibition cluster_process DNA Supercoiling by Gyrase cluster_inhibition Inhibition cluster_analysis Experimental Workflow Relaxed_DNA Relaxed Plasmid DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Catalyzed by Gyrase_ATP DNA Gyrase + ATP Gyrase_ATP->Supercoiled_DNA Inhibitor Gyrase Inhibitor (e.g., 8-Fluoroquinazoline-dione) Inhibitor->Gyrase_ATP Inhibits Incubation Incubate DNA, Gyrase, ATP & Inhibitor Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Analysis Analyze DNA Migration (Relaxed vs. Supercoiled) Electrophoresis->Analysis

DNA gyrase supercoiling assay workflow.

Conclusion

The this compound scaffold holds significant promise as a versatile therapeutic agent. Based on the well-documented activities of related compounds, it is plausible that this novel derivative will exhibit inhibitory activity against PARP, VEGFR-2, and bacterial DNA gyrase/topoisomerase IV. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to design and execute studies that will definitively validate the mechanism of action and therapeutic potential of this compound. Further in-depth studies are warranted to elucidate its precise molecular interactions and to evaluate its efficacy and safety in preclinical models.

References

Safety Operating Guide

Proper Disposal of 8-Fluoroquinazoline-2,4(1H,3H)-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 8-Fluoroquinazoline-2,4(1H,3H)-dione must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) from manufacturers like Sigma-Aldrich classifies this compound as not a hazardous substance or mixture, responsible chemical management necessitates a structured disposal plan. This guide provides detailed, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dusts. In case of skin contact, immediately wash the affected area with soap and water.[1] If inhaled, move to an area with fresh air.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and physical properties of this compound.

PropertyValueSource
GHS Hazard Classification Not a hazardous substance or mixture
Melting Point 165 - 170 °C (decomposes)
Personal Protective Equipment Safety goggles, gloves, lab coat[1]
First Aid (Skin Contact) Wash with plenty of soap and water[1]
First Aid (Inhalation) Move to fresh air[2]
Fire Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, carbon dioxide

Experimental Protocol: Disposal of this compound

The following protocol outlines the standard procedure for the disposal of non-hazardous solid chemical waste, applicable to this compound.

Materials:

  • Waste container for non-hazardous solid chemical waste

  • Waste label

  • Personal Protective Equipment (PPE)

  • Spatula or scoop

  • Sealable plastic bag

Procedure:

  • Container Preparation: Obtain a designated waste container for non-hazardous solid chemical waste. Ensure the container is clean, dry, and in good condition.

  • Labeling: Clearly label the waste container with "Non-Hazardous Solid Waste" and list the chemical name: "this compound". Include the date of disposal and the name of the responsible researcher.

  • Transfer of Waste: Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop. If the original container is to be disposed of, ensure it is empty.

  • Empty Container Disposal: The empty original container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

  • Sealing and Storage: Securely seal the waste container. Store the container in a designated waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection of the waste container by the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste assess_waste->solid_waste Solid contaminated_materials Contaminated Materials (e.g., gloves, weighing paper) assess_waste->contaminated_materials Contaminated Disposables prepare_container Prepare Labeled Non-Hazardous Solid Waste Container solid_waste->prepare_container dispose_contaminated Dispose of in Designated Solid Waste Bin contaminated_materials->dispose_contaminated transfer_solid Transfer Solid Waste into Container prepare_container->transfer_solid seal_store Seal Container and Store in Waste Accumulation Area transfer_solid->seal_store dispose_contaminated->seal_store ehs_pickup Arrange for EHS Pickup seal_store->ehs_pickup end End of Disposal Process ehs_pickup->end

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is handled safely and in accordance with standard laboratory practices, thereby protecting both the researcher and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
8-Fluoroquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.